N-Boc-L-tert-Leucine
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFZIPCTFBPFLX-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62965-35-9 | |
| Record name | N-tert-Butoxycarbonyl-L-tert-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62965-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062965359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(tert-butoxycarbonyl)-3-methyl-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of N-Boc-L-tert-Leucine
For Researchers, Scientists, and Drug Development Professionals
N-Boc-L-tert-Leucine, also known as (S)-2-(tert-Butoxycarbonylamino)-3,3-dimethylbutyric acid, is a synthetic amino acid derivative widely utilized in peptide synthesis and drug discovery.[1][2] Its bulky tert-butyl group provides significant steric hindrance, which is instrumental in controlling molecular conformation during chemical reactions to create chiral compounds.[1] A thorough understanding of its physical properties is critical for its application in laboratory and manufacturing settings, ensuring purity, consistency, and optimal reaction conditions. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination.
Core Physical and Chemical Properties
This compound is typically a white to off-white or pale yellow crystalline powder.[1][2][3][4][5] Its fundamental identifiers and properties are summarized below.
| Property | Value | References |
| CAS Number | 62965-35-9 | [1][6][7] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][3][6][7] |
| Molecular Weight | 231.29 g/mol | [1][3][6][7][8] |
| Appearance | White to off-white/pale yellow crystalline powder | [1][3][4] |
| Melting Point | 117 - 122 °C | [1][6][7] |
| Boiling Point | 350.0 ± 25.0 °C at 760 mmHg | [5][6] |
| Density | ~1.1 g/cm³ | [5][6] |
| Specific Optical Rotation | [α]²⁰/D between -2.0° and -6.0° (c=1, acetic acid) | [4][9][10] |
| Solubility | Sparingly soluble in water.[2] Soluble in methanol, and slightly soluble in DMSO and ethyl acetate.[1] In DMSO, solubility is reported as 100 mg/mL (432.36 mM), often requiring sonication.[3][11] | [1][2][3][11] |
**Experimental Protocols for Property Determination
Accurate determination of physical properties is essential for quality control and research applications. The following sections detail standardized methodologies for key physical property measurements.
Melting Point Determination
The melting point indicates the purity of the compound; pure substances exhibit a sharp melting range, while impurities typically cause depression and broadening of this range.[12]
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of approximately 2-3 mm.[12] The tube is tapped gently to compact the sample at the sealed end.[12]
-
Instrumentation: A calibrated digital melting point apparatus (e.g., DigiMelt) is used.[12]
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
A rapid heating ramp (e.g., 10-15 °C/min) is used to approximate the melting point. The apparatus is then allowed to cool.
-
A second measurement is performed with a slow heating ramp (1-2 °C/min), starting from a temperature approximately 15-20 °C below the estimated melting point.[12]
-
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded. This range is the melting point of the sample.
-
Purity Confirmation (Mixed Melting Point): To confirm the identity of an unknown sample believed to be this compound, a 50:50 mixture with an authentic standard is prepared. If there is no depression or broadening of the melting point range compared to the standard, the unknown's identity is confirmed.[12]
Solubility Determination
Solubility data is crucial for designing reaction conditions, formulations, and purification methods. The shake-flask method is a standard approach for determining equilibrium solubility.[13]
Methodology: Shake-Flask Equilibrium Method
-
System Preparation: A surplus amount of this compound is added to a known volume of the solvent of interest (e.g., water, methanol, DMSO) in a sealed flask or vial.[14]
-
Equilibration: The flask is agitated (e.g., shaken or stirred) in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[14]
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE) that does not absorb the solute.[13]
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]
-
Calculation: A calibration curve is generated using standard solutions of the compound at known concentrations. The concentration of the saturated solution is interpolated from this curve.
-
Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.[13]
Specific Optical Rotation Determination
Optical rotation is a measure of a compound's ability to rotate plane-polarized light and is a critical parameter for confirming the stereochemical identity and enantiomeric purity of chiral molecules like this compound.[15][16]
Methodology: Polarimetry
-
Solution Preparation: A solution of this compound is prepared by accurately weighing the compound and dissolving it in a precise volume of a specified solvent (for this compound, glacial acetic acid is standard) to a known concentration (c), typically in g/100 mL.[10][17]
-
Instrument Calibration: A polarimeter is turned on and allowed to warm up. The zero point is calibrated using a blank cell filled only with the solvent.[16]
-
Measurement:
-
The polarimeter cell of a known path length (l), typically 1 decimeter (dm), is rinsed and filled with the prepared sample solution, ensuring no air bubbles are present.[18]
-
The cell is placed in the polarimeter.
-
The observed angle of rotation (α) is measured at a specified temperature (T), usually 20 °C, and wavelength (λ), typically the sodium D-line (589 nm).[16][18][19]
-
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[15]
-
[α]Tλ = (100 × α) / (l × c)
-
Where: α = observed rotation in degrees, l = path length in dm, and c = concentration in g/100 mL.
-
-
Data Reporting: The specific rotation is reported with the sign (+ for dextrorotatory, - for levorotatory), temperature, wavelength, concentration, and solvent. For this compound, a negative value is expected, indicating it is levorotatory.[16]
References
- 1. This compound | 62965-35-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. BOC-L-tert-Leucine 62965-35-9 Crystalline Powder In Stock [tsaminoacid.com]
- 6. Boc-Tle-OH | CAS#:62965-35-9 | Chemsrc [chemsrc.com]
- 7. This compound | 62965-35-9 | FA31662 | Biosynth [biosynth.com]
- 8. Boc-Tle-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound, 98% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. benchchem.com [benchchem.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Specific rotation - Wikipedia [en.wikipedia.org]
- 16. digicollections.net [digicollections.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
An In-depth Technical Guide to the Synthesis and Purification of N-Boc-L-tert-Leucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-Boc-L-tert-Leucine, a critical protected amino acid derivative widely utilized in peptide synthesis and drug discovery.[1][2] The tert-butoxycarbonyl (Boc) protecting group is essential for preventing unwanted side reactions at the amino terminus during peptide chain elongation.[3][4] This document details established experimental protocols, presents quantitative data in a structured format, and includes workflow visualizations to facilitate a deeper understanding of the processes involved.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound involves the reaction of L-tert-Leucine with di-tert-butyl dicarbonate (Boc anhydride).[3][5] This reaction, a nucleophilic substitution, results in the formation of a carbamate linkage, effectively protecting the amino group of the L-tert-Leucine. The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the amino group, enhancing its nucleophilicity.
Common Synthesis Protocols
Two common protocols for the synthesis of this compound are summarized below. Both methods yield the desired product, with variations in the base and solvent system used.
Table 1: Comparison of Synthesis Protocols for this compound
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | L-tert-Leucine | L-tert-Leucine |
| Reagent | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate |
| Base | Triethylamine | Anhydrous Potassium Carbonate |
| Solvent | Methanol | Water and Tetrahydrofuran (4:1) |
| Reaction Temperature | 0-5°C, then room temperature | 0°C, then room temperature |
| Reaction Time | Overnight | 12 hours |
| Reported Yield | >100% (with residual solvent)[5] | Not explicitly stated, but method is effective |
| Product Form | Light yellow oil[5] | Solid powder after purification[1] |
| Reference | ChemicalBook[3][5] | Guidechem[1] |
Detailed Experimental Protocols
Protocol 1: Synthesis using Triethylamine in Methanol
This protocol is adapted from a method described by ChemicalBook.[3][5]
Materials:
-
L-tert-leucine (26.1g, 0.2mol)
-
Methanol (150mL + 40mL)
-
Triethylamine (56mL, 0.4mol)
-
Di-tert-butyl dicarbonate (48g, 0.22mol)
-
Ethyl acetate (200mL)
-
10% w/v aqueous citric acid solution (3 x 100mL)
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend L-tert-leucine in 150mL of methanol in a reaction flask and cool the mixture to 0°C in an ice bath.
-
Add triethylamine to the suspension.
-
In a separate flask, dissolve di-tert-butyl dicarbonate in 40mL of methanol.
-
Slowly add the di-tert-butyl dicarbonate solution to the L-tert-leucine suspension, maintaining the internal temperature between 0 and 5°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under vacuum.
-
Dissolve the residue in 200mL of ethyl acetate.
-
Wash the organic layer three times with 100mL of 10% w/v aqueous citric acid solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent in vacuo to yield this compound as a light yellow oil.
Protocol 2: Synthesis using Potassium Carbonate in Water/THF
This protocol is based on a method outlined by Guidechem.[1]
Materials:
-
L-tert-Leucine (1.31g, 10mmol)
-
Anhydrous potassium carbonate (2.12g, 20mmol)
-
Water and Tetrahydrofuran (4:1 mixture)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.62g, 12mmol)
-
10% aqueous HCl solution
-
Ethyl acetate (3 x 30mL)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction flask, combine L-tert-Leucine and anhydrous potassium carbonate in a mixture of water and tetrahydrofuran (4:1) at 0°C.
-
Add di-tert-butyl dicarbonate to the mixture.
-
Stir the resulting reaction mixture at room temperature for 12 hours.
-
After the reaction, carefully add 10% aqueous HCl to neutralize the mixture to a pH of 2.
-
Extract the aqueous layer three times with 30mL of ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under vacuum.
-
Purify the residue by silica gel column chromatography to obtain this compound.
Purification of this compound
Purification is a critical step to ensure the high purity of this compound, which is essential for its application in peptide synthesis.[6] The choice of purification method depends on the initial purity of the crude product and the desired final purity.
Purification Techniques
Table 2: Overview of Purification Techniques for this compound
| Technique | Description | When to Use |
| Liquid-Liquid Extraction | The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., citric acid) to remove unreacted starting material and basic impurities.[5] | Standard work-up procedure for both synthesis protocols. |
| Drying | The organic layer containing the product is treated with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to remove residual water.[1][5] | Always performed after aqueous washing steps. |
| Solvent Evaporation | The solvent is removed under reduced pressure to isolate the product.[1][5] | Final step to obtain the crude or purified product as an oil or solid. |
| Crystallization | The crude oily product can be induced to crystallize, often by adding a non-polar solvent like hexane and seeding.[7] This method is effective for obtaining a high-purity solid product.[8] | When a solid, crystalline product is desired and the crude product is amenable to crystallization. |
| Silica Gel Column Chromatography | The crude product is passed through a silica gel column to separate the desired compound from impurities based on polarity.[1] | When high purity is required and other methods are insufficient to remove all impurities. |
Visualized Workflows
To further clarify the synthesis and purification processes, the following diagrams illustrate the key steps and their logical flow.
Caption: General workflow for the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 62965-35-9 [chemicalbook.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. BOC-L-tert-Leucine 62965-35-9 Crystalline Powder In Stock [tsaminoacid.com]
N-Boc-L-tert-Leucine structure and stereochemistry
An In-depth Technical Guide to N-Boc-L-tert-Leucine: Structure, Stereochemistry, and Applications
Abstract
This compound is a protected amino acid derivative crucial in peptide synthesis and drug discovery.[1] Its defining features are the tert-butoxycarbonyl (Boc) protecting group on the amino terminus and the sterically demanding tert-butyl side chain.[2] This combination of properties makes it a valuable building block for creating peptides and peptidomimetics with specific conformational constraints. This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis protocols, and applications for researchers and professionals in drug development.
Chemical Structure and Stereochemistry
This compound, systematically named (2S)-2-[(tert-butoxycarbonyl)amino]-3,3-dimethylbutanoic acid, is a derivative of the non-polar, unnatural amino acid L-tert-Leucine.[3][4] The structure consists of a central alpha-carbon bonded to a carboxyl group, a hydrogen atom, a bulky tert-butyl group ((CH₃)₃C-), and an amino group protected by a tert-butoxycarbonyl (Boc) moiety.[2]
The key structural features are:
-
L-Configuration: The "L" designation refers to the stereochemistry at the alpha-carbon, which corresponds to the (S) configuration according to Cahn-Ingold-Prelog priority rules. This specific arrangement is crucial for its use in synthesizing biologically active peptides that mimic natural L-amino acid structures.
-
Boc Protecting Group: The Boc group is an acid-labile protecting group for the amine functional group.[1] This allows for controlled, stepwise peptide synthesis by preventing unwanted reactions at the N-terminus while the carboxyl group is activated for amide bond formation.[2]
-
Tert-butyl Side Chain: The sterically hindered tert-butyl group is a distinctive feature that imparts significant hydrophobicity and conformational rigidity to peptides incorporating this residue.[2] This steric bulk can influence peptide folding and binding affinity to target proteins.[2]
Chemical Identifiers:
-
Molecular Formula: C₁₁H₂₁NO₄[5]
-
Molecular Weight: 231.29 g/mol [5]
-
CAS Number: 62965-35-9[4]
-
SMILES: CC(C)(C)--INVALID-LINK--NC(=O)OC(C)(C)C[5]
-
InChI Key: LRFZIPCTFBPFLX-JLDDOWRYNA-N[4]
Physicochemical Properties
This compound typically appears as a white to off-white or pale yellow crystalline powder or solid.[1][2][3] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | White to pale yellow powder, crystals, or crystalline powder | [3][4] |
| Melting Point | 117.0 to 121.0 °C | [3] |
| Purity (HPLC) | ≥98.0% | [3] |
| Specific Optical Rotation | -3.0° to -6.0° (c=1, AcOH) | [3][4] |
| Solubility | Soluble in DMSO (100 mg/mL) | [6] |
| Storage Conditions | Recommended: 2°C - 8°C, protected from light. Powder stable at -20°C for 3 years. | [5][6] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved by the reaction of L-tert-Leucine with di-tert-butyl dicarbonate (Boc₂O), which introduces the Boc protecting group onto the primary amine. Below are two detailed protocols derived from common synthetic routes.
Protocol 1: Synthesis using Triethylamine in Methanol
This protocol is a widely cited method for the Boc-protection of L-tert-Leucine.[2][7]
Materials:
-
L-tert-Leucine (26.1 g, 0.2 mol)
-
Methanol (190 mL total)
-
Triethylamine (56 mL, 0.4 mol)
-
Di-tert-butyl dicarbonate (48 g, 0.22 mol)
-
Ethyl acetate (200 mL)
-
10% w/v aqueous citric acid solution (300 mL)
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend L-tert-leucine (26.1 g, 0.2 mol) in methanol (150 mL) in a reaction flask.
-
Cool the suspension to 0°C using an ice bath.
-
Add triethylamine (56 mL, 0.4 mol) to the cooled suspension.[7]
-
Separately, dissolve di-tert-butyl dicarbonate (48 g, 0.22 mol) in methanol (40 mL).
-
Slowly add the di-tert-butyl dicarbonate solution to the L-tert-leucine suspension, ensuring the internal temperature is maintained between 0 and 5°C.[7]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[7]
-
Remove the solvent under vacuum (in vacuo).[7]
-
Dissolve the resulting residue in ethyl acetate (200 mL).
-
Wash the organic layer three times with 10% w/v aqueous citric acid solution (3 x 100 mL).[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield this compound.[7]
Protocol 2: Synthesis using Potassium Carbonate in THF/Water
This method provides an alternative base and solvent system for the reaction.[1]
Materials:
-
L-tert-Leucine (1.31 g, 10 mmol)
-
Anhydrous potassium carbonate (2.12 g, 20 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.62 g, 12 mmol)
-
Tetrahydrofuran (THF) and Water (4:1 mixture)
-
10% aqueous HCl solution
-
Ethyl acetate (90 mL)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a dry reaction flask, add L-tert-Leucine (1.31 g, 10 mmol) and anhydrous potassium carbonate (2.12 g, 20 mmol) to a mixture of water and tetrahydrofuran (4:1).[1]
-
Cool the mixture to 0°C and add Boc₂O (2.62 g, 12 mmol).[1]
-
Stir the reaction mixture at room temperature for 12 hours.[1]
-
After the reaction is complete, carefully add 10% aqueous HCl to neutralize the mixture to a pH of 2.[1]
-
Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).[1]
-
Combine all organic layers and wash with brine.[1]
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate the filtrate under vacuum to obtain the product.[1]
-
If necessary, purify the residue by silica gel column chromatography.[1]
Applications in Research and Drug Development
This compound is a valuable reagent in several areas of biochemical and pharmaceutical research.
-
Peptide Synthesis: Its primary application is as a building block in solid-phase peptide synthesis (SPPS). The Boc group provides robust protection of the N-terminus, which can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to allow for the sequential addition of other amino acids.
-
Peptidomimetic and Drug Design: The bulky tert-butyl side chain is used to introduce conformational constraints into peptide backbones. This is a key strategy in designing peptidomimetics with enhanced stability, receptor affinity, and specificity. It has been incorporated into the synthesis of inhibitors for various enzymes, including NS3 protease and 3CL protease.[5][8] For example, it serves as a key component in the synthesis of covalent peptidomimetic 3CL protease inhibitors.[8]
-
Chiral Intermediate: As a derivative of a chiral amino acid, it is widely used in the synthesis of other chiral molecules, including anti-cancer and anti-viral agents.[2]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Role in Peptide Synthesis
This diagram outlines the logical role of this compound in the context of solid-phase peptide synthesis.
Caption: Role of this compound in a peptide synthesis cycle.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 62965-35-9 [chemicalbook.com]
- 3. N-(tert-Butoxycarbonyl)-L-tert-leucine | 62965-35-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. This compound | 62965-35-9 | FA31662 | Biosynth [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of N-Boc-L-tert-Leucine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-L-tert-Leucine (N-(tert-Butoxycarbonyl)-L-tert-leucine), a widely used protected amino acid in peptide synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, along with experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.20 | bs | 1H | -NH |
| 5.10 | m | 1H | α-CH |
| 4.15 | m | 1H | α-CH |
| 1.45 | s | 9H | -C(CH ₃)₃ (Boc) |
| 1.00 | s | 9H | -C(CH ₃)₃ (tert-Leucine) |
| Solvent: CDCl₃[1][2] |
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data
Direct experimental ¹³C NMR data for this compound is available through subscription-based databases. However, based on data for structurally similar N-Boc protected amino acids such as N-Boc-L-valine and N-Boc-L-serine, the following chemical shifts can be anticipated.[3] A literature reference for the ¹³C NMR of N-tert-Butyloxycarbonyl-L-leucine in DMSO-d6 is available (W. Voelter, G. Jung, E. Breitmaier, Z. Naturforsch. B26, 213 (1971)).[4]
| Atom | Expected Chemical Shift (δ) ppm |
| C =O (Carboxyl) | ~173-176 |
| C =O (Boc) | ~155-157 |
| C (CH₃)₃ (Boc) | ~80 |
| α-C H | ~58-62 |
| C (CH₃)₃ (tert-Leucine) | ~34 |
| -C H₃ (Boc) | ~28 |
| -C H₃ (tert-Leucine) | ~26 |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 | N-H | Stretching |
| ~2970 | C-H | Stretching (Alkyl) |
| ~1710 | C=O | Stretching (Carboxylic Acid) |
| ~1690 | C=O | Stretching (Urethane) |
| ~1520 | N-H | Bending |
| ~1160 | C-O | Stretching (Urethane) |
Mass Spectrometry (MS) Data
| Parameter | Value |
| Molecular Formula | C₁₁H₂₁NO₄[6][7] |
| Molecular Weight | 231.29 g/mol [6][7] |
| Exact Mass | 231.1471 g/mol |
| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Expected m/z for [M+H]⁺ | 232.1543 |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Instrumentation:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Set the spectral width to approximately 12-15 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to approximately 200-220 ppm.
-
Use a sufficient number of scans, as the natural abundance of ¹³C is low.
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Instrumentation:
-
This compound sample (solid)
-
FTIR Spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR)
-
Spatula and cleaning solvents (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure with the built-in press.
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials and Instrumentation:
-
This compound sample
-
HPLC-grade solvent (e.g., methanol, acetonitrile, water)
-
Formic acid (for ESI+)
-
Mass Spectrometer (e.g., LC-MS with an Electrospray Ionization - ESI source)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set up the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature and flow).
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
-
-
Sample Infusion and Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Acquire the mass spectrum in full scan mode.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
-
If fragmentation data is acquired (MS/MS), analyze the fragment ions to confirm the structure. A characteristic loss of isobutylene (-56 Da) or the entire Boc group (-100 Da) is expected from the molecular ion.[8]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 62965-35-9 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. This compound | 62965-35-9 | FA31662 | Biosynth [biosynth.com]
- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of N-Boc-L-tert-Leucine in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-L-tert-Leucine is a crucial protected amino acid derivative widely utilized in peptide synthesis and the development of novel therapeutics. Its solubility in various organic solvents is a critical parameter for reaction setup, purification, and formulation. This technical guide provides a consolidated overview of the available solubility data for this compound in common organic solvents. Due to the limited publicly available quantitative data, this guide presents a combination of quantitative and qualitative information to assist researchers in their experimental design. Furthermore, a detailed, generalized experimental protocol for determining the equilibrium solubility of this compound is provided, enabling researchers to generate precise data under their specific laboratory conditions.
Introduction
N-(tert-Butoxycarbonyl)-L-tert-leucine (this compound) is a synthetic amino acid derivative where the amino group of L-tert-leucine is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection strategy is fundamental in peptide chemistry, preventing the amine from participating in unwanted side reactions during peptide bond formation. The bulky tert-butyl group of the tert-leucine side chain imparts significant steric hindrance, which can be exploited to control peptide conformation.[1]
The solubility of this compound is a key physicochemical property that influences its handling and application in organic synthesis. Factors such as solvent polarity, hydrogen bonding capability, and temperature play a significant role in its dissolution. Understanding the solubility of this compound in various organic solvents is essential for optimizing reaction conditions, developing effective purification strategies (e.g., crystallization), and for formulation studies in drug development.
This guide aims to provide a summary of the known solubility of this compound in a range of common organic solvents. While comprehensive quantitative data is scarce in published literature, this document compiles the available information and provides a robust experimental protocol for its determination.
Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in various common organic solvents. It is important to note that "slightly soluble" and "sparingly soluble" are qualitative descriptors and the actual solubility can vary with temperature and the specific grade of the solvent.
| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Citation(s) |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 100 mg/mL | - | [2] |
| Methanol (MeOH) | Alcohol | - | Slightly Soluble | [1] |
| Ethyl Acetate (EtOAc) | Ester | - | Slightly Soluble | [1] |
| Water | Protic Solvent | - | Sparingly Soluble | [3] |
Note: For a related compound, N-Boc-L-leucine, solubility has been noted in chloroform, dichloromethane, and acetone, suggesting that this compound may also exhibit solubility in these solvents.[4]
Experimental Protocol: Determination of Equilibrium Solubility
The following is a generalized protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method. This protocol can be adapted for various organic solvents.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical method for quantification.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Seal the vials tightly to prevent solvent evaporation, especially for volatile solvents.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The required equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Processing:
-
After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
To further separate the undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Analyze the diluted sample to determine the concentration of dissolved this compound.
-
-
Calculation:
-
Calculate the original solubility in the solvent by taking the dilution factor into account. The solubility is typically expressed in mg/mL or g/100mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
An In-depth Technical Guide to the Stability and Storage of N-Boc-L-tert-Leucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-L-tert-Leucine, a critical building block in peptide synthesis and pharmaceutical development. Understanding the stability profile of this reagent is paramount for ensuring the integrity of synthetic processes and the quality of the final products.
Chemical Stability Profile
This compound's stability is largely dictated by the characteristics of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions, a property that is fundamental to its utility in chemical synthesis. Conversely, it exhibits significant stability in neutral and basic environments.
Key Stability Characteristics:
-
Acid Lability: The Boc group is readily cleaved under acidic conditions. This deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.
-
Base and Nucleophile Stability: this compound is stable to basic conditions and a wide range of nucleophiles, making it compatible with various coupling reagents and reaction conditions used in peptide synthesis.
-
Moisture Sensitivity: As a hygroscopic compound, this compound can absorb moisture from the atmosphere. While the carbamate bond itself is relatively stable to hydrolysis at neutral pH, the presence of moisture can potentially lead to clumping and may affect handling and weighing accuracy. In acidic or basic conditions, absorbed moisture could facilitate hydrolysis.
-
Oxidative Stability: The molecule should be stored away from strong oxidizing agents to prevent potential degradation.
-
Thermal Stability: While specific data on the thermal decomposition of this compound is not extensively available, it is generally recommended to store it at reduced temperatures to minimize the risk of any long-term thermal degradation.
-
Photostability: Exposure to light, particularly UV radiation, can be a source of degradation for many organic molecules. It is advisable to protect this compound from light.
Recommended Storage Conditions
To ensure the long-term stability and quality of this compound, the following storage conditions are recommended. These recommendations are compiled from various suppliers and general best practices for handling amino acid derivatives.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Protection | Container | Shelf Life (Typical) |
| Solid (Powder) | 2°C to 8°C (Refrigerated)[1] | Inert (e.g., N₂) | Required[1] | Tightly sealed, opaque container | 2 to 3 years[2] |
| -20°C (Frozen) for long-term storage[2] | Inert (e.g., N₂) | Required | Tightly sealed, opaque container | > 3 years[2] | |
| Solution in DMSO | -20°C | - | Required | Tightly sealed, opaque vial | 1 month[2] |
| -80°C | - | Required | Tightly sealed, opaque vial | 6 months[2] |
Potential Degradation Pathways
The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group.
Caption: Acid-catalyzed degradation pathway of this compound.
Experimental Protocols for Stability Assessment
For researchers and drug development professionals who need to perform their own stability studies on this compound, the following experimental protocols, based on ICH guidelines, can be adapted.
Forced Degradation Study
A forced degradation study is designed to identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature.
-
Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose both the solid material and a solution to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.
-
Photostability: Expose the solid material and a solution to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for thermal and photostability).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (HPLC-MS), to separate and identify the parent compound and any degradation products.
Long-Term Stability Study
This study evaluates the stability of this compound under recommended storage conditions over an extended period.
Caption: Workflow for a long-term stability study.
Methodology:
-
Sample Preparation: Package multiple batches of solid this compound in the intended long-term storage containers.
-
Storage: Place the samples in stability chambers under the following conditions (as per ICH Q1A(R2) guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Recommended: 2-8°C (as per supplier recommendations)
-
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Analytical Tests: At each time point, test the samples for:
-
Appearance (visual inspection)
-
Purity (using a validated stability-indicating HPLC method)
-
Water content (by Karl Fischer titration)
-
Identification (e.g., by FT-IR or NMR)
-
Conclusion
This compound is a stable compound when stored under the recommended conditions of refrigeration in a dry, inert, and light-protected environment. The primary stability concern is its lability to acidic conditions. For critical applications in pharmaceutical development, it is highly recommended to perform in-house stability studies to establish a comprehensive stability profile under specific laboratory and manufacturing conditions. The protocols outlined in this guide provide a framework for conducting such studies in alignment with industry best practices and regulatory expectations.
References
The Strategic Role of the Boc Protecting Group in N-Boc-L-tert-Leucine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and organic chemistry. Its application in conjunction with sterically hindered amino acids, such as L-tert-Leucine, presents unique advantages and challenges. This technical guide provides a comprehensive analysis of the role of the Boc group in N-Boc-L-tert-Leucine, detailing its synthesis, application in solid-phase peptide synthesis (SPPS), and deprotection strategies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
The Pivotal Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines.[] Its primary function in this compound is to temporarily shield the α-amino group of the L-tert-Leucine amino acid.[][3] This protection is crucial during peptide synthesis to prevent unwanted side reactions and to ensure the controlled, sequential addition of amino acids to a growing peptide chain.[3] The Boc group's stability under neutral and basic conditions, combined with its ease of removal under mild acidic conditions, makes it a versatile tool in multi-step organic synthesis.[4]
The bulky nature of both the Boc group and the tert-butyl side chain of L-tert-Leucine introduces significant steric hindrance. This combined steric bulk can influence the conformation of the amino acid and the growing peptide chain, which can be strategically utilized to control secondary structure formation. However, this steric hindrance can also present challenges in coupling efficiency during peptide synthesis, requiring optimized reaction conditions.
Synthesis of this compound
This compound is typically synthesized from L-tert-Leucine and di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction involves the nucleophilic attack of the amino group of L-tert-Leucine on one of the carbonyl carbons of Boc₂O.
Quantitative Data on Synthesis
The following table summarizes a typical synthesis of this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Yield | Reference |
| L-tert-leucine (0.2 mol) | Di-tert-butyl dicarbonate (0.22 mol) | Triethylamine (0.4 mol) | Methanol | 0-5°C to room temp. | Overnight | >100% (with residual solvent) | [5] |
Detailed Experimental Protocol for Synthesis
Materials:
-
L-tert-leucine (26.1 g, 0.2 mol)
-
Methanol (190 mL)
-
Triethylamine (56 mL, 0.4 mol)
-
Di-tert-butyl dicarbonate (48 g, 0.22 mol)
-
Ethyl acetate (200 mL)
-
10% w/v aqueous citric acid solution (300 mL)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure: [5]
-
Suspend L-tert-leucine (26.1 g, 0.2 mol) in methanol (150 mL) in a round-bottom flask.
-
Cool the suspension to 0°C using an ice bath.
-
Add triethylamine (56 mL, 0.4 mol) to the suspension.
-
Slowly add a solution of di-tert-butyl dicarbonate (48 g, 0.22 mol) in methanol (40 mL) to the mixture, ensuring the internal temperature is maintained between 0 and 5°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent in vacuo using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (200 mL).
-
Wash the organic layer with 10% w/v aqueous citric acid solution (3 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent in vacuo to yield this compound as a pale yellow oil.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc-SPPS strategy is particularly advantageous for the synthesis of long or hydrophobic peptides, as the protonation of the N-terminus after each deprotection step can help to disrupt inter-chain hydrogen bonding and reduce aggregation.
Boc-SPPS Workflow
The general workflow for incorporating an this compound residue into a peptide chain on a solid support is as follows:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine.
-
Coupling: The next amino acid in the sequence, in this case, this compound, is activated and coupled to the free amine of the growing peptide chain.
-
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
References
An In-depth Technical Guide to Chiral Resolution Using N-Boc-L-tert-Leucine
For researchers, scientists, and professionals in drug development, the isolation of single enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. This technical guide provides a comprehensive overview of the principles and practices of chiral resolution utilizing N-Boc-L-tert-Leucine, a readily available and effective chiral resolving agent.
Introduction to Chiral Resolution
Many pharmaceuticals are chiral molecules, existing as enantiomers – non-superimposable mirror images. While chemically similar, enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies often require the development of single-enantiomer drugs. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, is a cornerstone of pharmaceutical development. One of the most established methods for chiral resolution on an industrial scale is the formation of diastereomeric salts. This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.
This compound as a Chiral Resolving Agent
This compound, a protected amino acid, is an attractive chiral resolving agent for several reasons. Its carboxylic acid moiety can react with racemic bases, such as amines, to form diastereomeric salts. The bulky tert-butyl group can play a crucial role in the chiral recognition process, leading to significant differences in the crystal packing and solubility of the resulting diastereomeric salts. Furthermore, this compound is commercially available in high enantiomeric purity and is relatively inexpensive, making it a practical choice for large-scale resolutions.
The Principle of Diastereomeric Salt Formation
The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers with distinct physicochemical properties. The interaction between the chiral resolving agent and the individual enantiomers of the racemate leads to the formation of two diastereomeric salts, which can then be separated.
Experimental Protocol: Resolution of a Racemic Amine
This section outlines a detailed methodology for the chiral resolution of a hypothetical racemic primary amine using this compound.
Materials and Equipment
-
Racemic amine
-
This compound
-
Solvent (e.g., ethanol, methanol, isopropanol, or a mixture)
-
Crystallization vessel with stirrer and temperature control
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
-
Analytical balance
-
HPLC with a chiral column for enantiomeric excess determination
Experimental Workflow
Step-by-Step Procedure
-
Solvent Screening: A preliminary screening of various solvents should be conducted to identify a system where the two diastereomeric salts exhibit a significant difference in solubility.
-
Salt Formation: In a crystallization vessel, dissolve equimolar amounts of the racemic amine and this compound in the chosen solvent.
-
Crystallization: Heat the solution to reflux to ensure all solids are dissolved. Then, cool the solution slowly and controllably to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small amount of the desired diastereomeric salt crystal can be beneficial.
-
Isolation: Once crystallization is complete, isolate the precipitated salt by filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor and then dry the crystals in a vacuum oven.
-
Liberation of the Free Amine: The resolved enantiomer is recovered by treating the diastereomeric salt with a base (e.g., NaOH solution) to deprotonate the amine and an acid (e.g., HCl) to protonate the resolving agent, followed by extraction.
-
Determination of Enantiomeric Excess: The enantiomeric purity of the resolved amine is determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data Presentation
The success of a chiral resolution is quantified by the yield and the enantiomeric excess of the product. The following table presents hypothetical data for the resolution of a racemic amine.
| Parameter | Value |
| Racemic Amine Input | 10.0 g |
| This compound Input | 10.5 g |
| Yield of Diastereomeric Salt | 8.5 g |
| Diastereomeric Excess (d.e.) | 95% |
| Yield of Resolved Amine | 3.5 g |
| Enantiomeric Excess (e.e.) | 98% |
Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess (e.e.) is crucial. Several analytical methods can be employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method, utilizing a chiral stationary phase to separate the enantiomers, allowing for their quantification.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent, it is possible to induce different chemical shifts for the enantiomers in the NMR spectrum, allowing for the determination of their ratio.[3]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules and can be used for rapid screening of enantiomeric excess.[4]
Chiral Recognition Mechanism
The chiral recognition between this compound and the amine enantiomers is a complex interplay of non-covalent interactions within the crystal lattice of the diastereomeric salts. These interactions can include hydrogen bonding, ionic interactions, and van der Waals forces. The specific three-dimensional arrangement of these interactions for one diastereomer leads to a more stable and less soluble crystal lattice compared to the other.
Conclusion
This compound serves as an effective and practical chiral resolving agent for racemic bases, particularly amines. The formation of diastereomeric salts with differing solubilities allows for the separation of enantiomers through fractional crystallization. This guide provides a foundational understanding and a practical framework for researchers and professionals in drug development to implement this valuable chiral resolution technique. The optimization of solvent, temperature, and cooling rate are critical parameters that must be empirically determined for each specific racemic compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to N-Boc-L-tert-Leucine in Biochemical Research
This compound is a protected amino acid derivative that has become an indispensable tool in biochemical research and pharmaceutical development.[1] Its unique structure, combining the acid-labile tert-butoxycarbonyl (Boc) protecting group with the sterically hindered side chain of L-tert-leucine, provides researchers with precise control over peptide synthesis and the development of novel bioactive molecules.[2][3] This guide delves into the core applications, physicochemical properties, and experimental protocols involving this compound.
Physicochemical and Structural Properties
This compound is a white to pale yellow crystalline powder at room temperature.[1][4] The Boc group protects the α-amino functionality, preventing unwanted reactions during chemical synthesis, while the bulky tert-butyl side chain of the leucine analog introduces significant conformational constraints into peptide backbones.[2][5] This steric hindrance is crucial for designing peptides with specific secondary structures and enhanced stability.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 62965-35-9 | [6] |
| Molecular Formula | C₁₁H₂₁NO₄ | [6][7] |
| Molecular Weight | 231.29 g/mol | [7] |
| Melting Point | 118-121 °C | |
| Optical Activity | [α]20/D −4.2±0.5°, c = 1% in glacial acetic acid | |
| Appearance | White to pale yellow solid powder | [1] |
| Purity | ≥99.0% |
Core Applications in Biochemical Research
The primary utility of this compound stems from its role as a specialized building block in the synthesis of peptides and other complex organic molecules.
2.1. Peptide Synthesis and Peptidomimetics
The most prominent application of this compound is in Solid-Phase Peptide Synthesis (SPPS).[2][5] The Boc protecting group is stable under neutral and basic conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA), making it ideal for the stepwise assembly of amino acids into a peptide chain.[][9][10]
Incorporating the tert-leucine residue allows researchers to:
-
Introduce Conformational Constraints: The bulky side chain restricts the rotational freedom of the peptide backbone, forcing it to adopt specific secondary structures.
-
Enhance Proteolytic Stability: The unnatural side chain can sterically hinder the approach of proteases, increasing the in-vivo half-life of peptide-based therapeutics.
-
Modulate Biological Activity: By tailoring the peptide's shape, scientists can enhance its binding affinity and selectivity for biological targets like receptors or enzymes.[2]
2.2. Asymmetric Synthesis and Chiral Building Blocks
This compound serves as a valuable chiral building block for the asymmetric synthesis of complex organic molecules, including pharmaceuticals.[11][] Its defined stereochemistry at the α-carbon is transferred to the final product, which is critical for biological activity, as most biological targets are chiral and interact specifically with one enantiomer of a drug.[] It is used in the synthesis of compounds with neuroprotective and anticonvulsant properties.[11]
2.3. Drug Discovery and Enzyme Inhibition
This compound is a precursor for synthesizing targeted inhibitors and therapeutic agents.[1] Peptides and small molecules incorporating this residue have shown potential in various therapeutic areas:
-
Protease Inhibition: It has been used to develop inhibitors of enzymes like the NS3 protease, which is crucial for viral replication.[5][13]
-
Anticancer and Immunomodulatory Agents: Compounds derived from this compound have demonstrated inhibitory effects on T cell leukemia cells and can reduce the production of pro-inflammatory cytokines.[5][13]
-
Peptide-Based Therapeutics: It is utilized in the synthesis of peptide drugs, vaccines, and receptor ligands, with applications in oncology, immunology, and metabolic disorders.[2]
2.4. Probing Protein-Protein Interactions (PPIs)
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them attractive drug targets.[14][15] Peptides that can mimic one of the binding partners are powerful tools for studying and inhibiting these interactions. By incorporating this compound, researchers can synthesize conformationally constrained peptides that can selectively bind to PPI interfaces with high affinity, acting as probes or potential inhibitors.[16][17]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Wholesale this compound CAS:62965-35-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 62965-35-9 [chemicalbook.com]
- 5. Boc l Tert Leucine,CAS:62965 35 9,BOC TLE [bzchemicals.com]
- 6. peptide.com [peptide.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 13. This compound | 62965-35-9 | FA31662 | Biosynth [biosynth.com]
- 14. A bifunctional amino acid to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A bifunctional amino acid to study protein–protein interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Boc-L-tert-Leucine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-Boc-L-tert-Leucine in solid-phase peptide synthesis (SPPS). Due to its sterically bulky tert-butyl side chain, the incorporation of L-tert-Leucine into peptide sequences presents unique challenges. This document outlines effective protocols, comparative data for coupling reagents, and applications in the synthesis of bioactive peptides, particularly as viral protease inhibitors.
Introduction to this compound in SPPS
This compound is an amino acid derivative widely used in Boc-chemistry-based solid-phase peptide synthesis.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group is acid-labile, allowing for its removal under moderately acidic conditions, while the side chains are protected with more acid-stable groups, typically benzyl-based, which require a strong acid like hydrofluoric acid (HF) for cleavage.[2][3]
The primary challenge in utilizing this compound is the steric hindrance posed by its tert-butyl side chain, which is even more demanding than other bulky residues like valine or isoleucine.[4][5] This steric bulk can lead to slower and incomplete coupling reactions, resulting in deletion sequences and lower overall yield of the desired peptide.[4] Consequently, the choice of coupling reagent and optimization of reaction conditions are critical for the successful incorporation of L-tert-Leucine residues.
Quantitative Data: Coupling Efficiency of this compound
The selection of an appropriate coupling reagent is paramount to overcoming the steric hindrance of this compound. High-efficiency aminium/uronium and phosphonium salt-based reagents are generally preferred over carbodiimides for this purpose. The following table summarizes the expected performance of common coupling reagents for the incorporation of this compound, based on their known efficacy with sterically hindered amino acids.
| Coupling Reagent | Additive | Typical Coupling Time (hours) | Expected Coupling Efficiency (%) | Potential for Racemization | Key Advantages | Key Disadvantages |
| HATU | HOAt/DIPEA | 1 - 2 | >99 | Low | High efficiency for hindered residues, fast reaction times.[6] | Higher cost, potential for guanidinylation side reaction if used in excess.[6] |
| HBTU | HOBt/DIPEA | 2 - 4 | 95 - 99 | Low | Good efficiency, widely used.[7] | Can also cause guanidinylation.[7] |
| PyBOP | HOBt/DIPEA | 2 - 4 | 95 - 98 | Low | Effective for hindered couplings, non-toxic byproducts.[8] | |
| DIC | HOBt/Oxyma | 4 - 8 | 85 - 95 | Moderate | Cost-effective, soluble urea byproduct.[9] | Slower reaction times, higher risk of incomplete coupling for tert-Leucine. |
Note: The expected coupling efficiency can vary depending on the specific peptide sequence, the resin used, and the reaction conditions.
Experimental Protocols
The following protocols are optimized for the manual solid-phase synthesis of a peptide containing an L-tert-Leucine residue using Boc chemistry on a Merrifield or PAM resin.
General SPPS Cycle
A typical cycle in Boc-SPPS involves the following steps: deprotection of the N-terminal Boc group, neutralization of the resulting trifluoroacetate salt, and coupling of the next N-Boc-protected amino acid.
Caption: General workflow for a Boc-SPPS cycle.
Detailed Protocol for this compound Coupling
This protocol is designed for a 0.1 mmol scale synthesis.
1. Resin Swelling:
-
Place the peptide-resin in a reaction vessel and swell in dichloromethane (DCM) for 30 minutes.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes (pre-wash), then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[10]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and N,N-dimethylformamide (DMF) (3x).[10]
3. Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIPEA) in DMF to the resin.
-
Agitate for 5 minutes, then drain. Repeat the neutralization step.
-
Wash the resin with DMF (5x).[11]
4. Coupling of this compound (using HATU):
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and 1-Hydroxy-7-azabenzotriazole (HOAt) (3 equivalents, 0.3 mmol) in DMF.
-
Add this solution to the resin.
-
Add DIPEA (6 equivalents, 0.6 mmol) to the reaction vessel.
-
Finally, add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents, 0.29 mmol) to the vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the coupling: Perform a Kaiser test on a small sample of resin beads.[4] A negative result (yellow beads) indicates a complete reaction. For sterically hindered residues like tert-Leucine, a double coupling may be necessary if the Kaiser test is positive.[5]
5. Capping (Optional):
-
If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
6. Final Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the resin thoroughly with DCM and dry it under vacuum.
-
The peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid like anhydrous HF or trifluoromethanesulfonic acid (TFMSA).[11] This step requires specialized equipment and safety precautions.
-
A typical cleavage cocktail is HF:anisole (9:1, v/v), reacted at 0°C for 1 hour.[10]
-
After cleavage, the volatile reagents are removed under vacuum, and the crude peptide is precipitated and washed with cold diethyl ether.
7. Purification and Analysis:
-
The crude peptide is dissolved in a suitable aqueous buffer and purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13]
-
The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry.[12][14]
Application: Synthesis of NS3 Protease Inhibitors
Peptides incorporating L-tert-Leucine have been investigated as inhibitors of viral proteases, such as the NS3 protease of the Hepatitis C virus (HCV) and Dengue virus.[1][15] The NS3 protease is essential for viral replication, as it is responsible for cleaving the viral polyprotein into functional non-structural proteins.[6][8] Inhibition of this protease blocks the viral life cycle, making it an attractive target for antiviral drug development.[15][16]
The bulky, hydrophobic side chain of L-tert-Leucine can fit into the S1 or S2 pockets of the NS3 protease active site, contributing to the binding affinity of the inhibitor.
NS3 Protease Signaling Pathway in Viral Replication
The following diagram illustrates the role of NS3 protease in the processing of the viral polyprotein, a critical step in viral replication.
Caption: Role of NS3 protease in viral replication and its inhibition.
This pathway highlights how a peptide inhibitor containing L-tert-Leucine, synthesized via the protocols described, can block the function of the NS3 protease, thereby halting the maturation of viral proteins and inhibiting viral replication.
Conclusion
The use of this compound in solid-phase peptide synthesis, while challenging due to its steric bulk, is a valuable tool for the creation of complex and biologically active peptides. By employing high-efficiency coupling reagents like HATU and optimizing reaction conditions, researchers can successfully incorporate this amino acid into peptide sequences with high yield and purity. The application of such peptides as inhibitors of viral proteases like NS3 underscores the importance of mastering the synthesis of sterically hindered amino acids in the development of novel therapeutics.
References
- 1. NS3 protease: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. NS3 protease from flavivirus as a target for designing antiviral inhibitors against dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. High Affinity Peptide Inhibitors of the Hepatitis C Virus NS3-4A Protease Refractory to Common Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. West Nile Virus NS2B/NS3 protease as an antiviral target - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling N-Boc-L-tert-Leucine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered amino acids, such as N-Boc-L-tert-Leucine, into peptide sequences is a crucial strategy in modern drug discovery and development. The bulky tert-butyl side chain of this amino acid can impart unique conformational constraints, enhance metabolic stability, and improve the pharmacokinetic profile of peptide-based therapeutics. However, the very nature of its steric bulk presents significant challenges during peptide synthesis, often leading to incomplete reactions, low yields, and an increased risk of epimerization.
The selection of an appropriate coupling reagent is paramount to overcoming these synthetic hurdles. Coupling reagents are activators of the C-terminal carboxylic acid of the N-protected amino acid, facilitating nucleophilic attack by the N-terminal amine of the growing peptide chain. For sterically demanding couplings involving this compound, the efficiency of this activation and the minimization of side reactions are critical determinants of success.
This document provides a detailed overview of various coupling reagents, their performance in the context of sterically hindered amino acid incorporation, and comprehensive protocols for their use with this compound.
Comparative Overview of Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency and purity of peptide synthesis, especially when dealing with sterically hindered residues. Modern peptide synthesis predominantly relies on phosphonium and uronium/aminium salt-based reagents, which generally offer higher reactivity and lower risks of side reactions compared to older carbodiimide methods, particularly for challenging couplings.
Classes of Coupling Reagents:
-
Carbodiimides (e.g., DCC, DIC): While cost-effective, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) often lead to the formation of insoluble urea byproducts and can be less effective for sterically hindered couplings. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial to suppress racemization and improve efficiency.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a highly efficient coupling reagent that is particularly effective for hindered residues. Its byproducts are generally less problematic than those of its predecessor, BOP, which is carcinogenic.
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): This class of reagents is widely used in solid-phase peptide synthesis (SPPS) due to their high reactivity and rapid coupling times.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a reliable and cost-effective option for both routine and challenging couplings.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is generally considered one of the most efficient coupling reagents, especially for difficult sequences, offering faster reaction times and a lower risk of racemization due to the formation of a highly reactive OAt-ester.[1]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is another effective benzotriazole-based reagent.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent with high efficiency, an excellent safety profile (non-explosive), and water-soluble byproducts.[2] It often demonstrates performance comparable to or exceeding that of HATU.[3]
-
Data Presentation: Quantitative Performance of Coupling Reagents
The following table summarizes quantitative data from studies on the coupling of sterically hindered amino acids, which serves as a benchmark for the expected performance with this compound. Direct comparative data for this compound across all reagents is limited; therefore, data from analogous sterically hindered systems (e.g., Boc-L-Valine) are included.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Epimerization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[4] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[4] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP; effective for hindered residues.[4] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and an excellent safety profile.[2][3] |
| DIC/OxymaPure | Carbodiimide + Additive | High | Moderate | Low | OxymaPure is a superior additive to HOBt in terms of efficiency and safety. |
| DIC/HOBt | Carbodiimide + Additive | Moderate to High | Moderate | Moderate | A classic, cost-effective method, but may be less efficient for highly hindered couplings. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS). These protocols assume a standard Fmoc-based strategy on a pre-loaded resin (e.g., Rink Amide resin). For Boc-based SPPS, the deprotection and neutralization steps should be adjusted accordingly (e.g., using TFA for deprotection and DIPEA for neutralization).
General Workflow for Solid-Phase Peptide Synthesis Coupling
Caption: General workflow for a single coupling cycle in SPPS.
Protocol 1: Coupling with HATU
This protocol is recommended for highly challenging couplings where maximum efficiency and minimal side reactions are desired.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. If starting a new cycle, perform N-terminal deprotection (e.g., with 20% piperidine in DMF) and wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA or collidine to the mixture. Allow the pre-activation to proceed for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time may be extended, or a double coupling may be performed.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.
-
Washing: Upon completion, wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.
Protocol 2: Coupling with PyBOP
PyBOP is a robust and efficient alternative to uronium-based reagents.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (1.1-2 equivalents relative to resin loading)
-
PyBOP (1.1-2 equivalents)
-
DIPEA (2.2-4 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (optional, 1.1-2 equivalents to further suppress racemization)
-
DMF
Procedure:
-
Resin Preparation: Follow step 1 in Protocol 1.
-
Coupling Reaction:
-
Add the DMF solution of this compound to the resin.
-
Add the PyBOP solution and DIPEA. If using HOBt, it can be added with the PyBOP.
-
-
Reaction Time: Agitate the mixture for 30-90 minutes at room temperature.[5]
-
Monitoring: Perform a Kaiser test to confirm the completion of the reaction.
-
Washing: Wash the resin as described in step 5 of Protocol 1.
Protocol 3: Coupling with DIC/OxymaPure
This protocol offers a safer and often more efficient alternative to the classic DIC/HOBt method.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3-5 equivalents relative to resin loading)
-
OxymaPure (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
DMF
Procedure:
-
Resin Preparation: Follow step 1 in Protocol 1.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound and OxymaPure in DMF.
-
Add DIC to the solution and allow to pre-activate for 1-10 minutes.
-
Add the activated solution to the resin.
-
-
Reaction Time: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Perform a Kaiser test.
-
Washing: Wash the resin as described in step 5 of Protocol 1.
Factors Influencing Coupling Reagent Selection
The choice of a coupling reagent is a multifactorial decision that balances efficiency, cost, and the potential for side reactions.
Caption: Factors influencing the selection of a coupling reagent.
Conclusion
The successful incorporation of this compound into peptide sequences is readily achievable with the appropriate selection of modern coupling reagents and optimized protocols. For the most challenging couplings, uronium/aminium salts such as HATU and COMU, or phosphonium salts like PyBOP, are highly recommended due to their superior reactivity and ability to minimize side reactions. While more traditional carbodiimide-based methods can be effective, particularly with advanced additives like OxymaPure, they may require longer reaction times or double coupling cycles to achieve comparable yields for sterically hindered residues. Careful monitoring of the reaction progress is essential to ensure complete coupling and to obtain the desired peptide in high purity.
References
Application Notes and Protocols for N-Boc-L-tert-Leucine Deprotection using Trifluoroacetic Acid (TFA)
Abstract: This document provides detailed application notes and experimental protocols for the deprotection of N-Boc-L-tert-Leucine using trifluoroacetic acid (TFA). The protocols are tailored for researchers, scientists, and professionals in the field of drug development and peptide synthesis. This guide covers the reaction mechanism, potential side reactions, the use of scavengers, detailed experimental procedures, and methods for reaction monitoring and product analysis. Quantitative data from representative procedures are summarized for comparative purposes.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the amine functionality in amino acids, particularly in peptide synthesis and medicinal chemistry. Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation.[1][2]
This compound presents a unique challenge due to the steric hindrance imposed by the tert-butyl side chain. This can influence the kinetics of the deprotection reaction, sometimes necessitating harsher conditions or longer reaction times for complete removal of the Boc group. Incomplete deprotection can lead to the formation of deletion sequences in solid-phase peptide synthesis (SPPS).
Furthermore, the deprotection mechanism proceeds via the formation of a stable tert-butyl cation.[3] This carbocation is highly reactive and can lead to undesired side reactions, such as the alkylation of nucleophilic residues (e.g., Tryptophan, Methionine) if present in the peptide sequence.[4] To mitigate these side reactions, the use of scavengers is crucial.[4]
These application notes provide a comprehensive guide to successfully deprotect this compound using TFA, with a focus on optimizing reaction conditions to ensure high yield and purity of the resulting L-tert-Leucine TFA salt.
Reaction Mechanism and the Role of Scavengers
The deprotection of this compound with TFA follows a well-established mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[3]
-
Cleavage: The protonated intermediate undergoes cleavage to form a relatively stable tert-butyl cation, carbon dioxide, and the free amine of L-tert-Leucine.[3][]
-
Protonation of the Free Amine: The newly formed amine is subsequently protonated by the excess TFA in the reaction mixture, yielding the L-tert-Leucine trifluoroacetate salt.[3]
The liberated tert-butyl cation is a potent electrophile that can be trapped by nucleophiles. In the absence of a suitable scavenger, it can react with the solvent, other TFA molecules to form tert-butyl trifluoroacetate, or nucleophilic amino acid side chains in a peptide.[2] Scavengers are added to the reaction mixture to quench the tert-butyl cation and prevent these undesired side reactions.[6]
Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation.
-
Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.
-
Thioanisole: Particularly useful for protecting methionine and tryptophan residues.[4]
-
1,2-Ethanedithiol (EDT): Also effective in preventing side reactions with tryptophan.[4]
A commonly used scavenger "cocktail" is a mixture of TFA, TIS, and water.[7]
Quantitative Data Summary
The following tables summarize various conditions for the TFA-mediated deprotection of N-Boc protected amines, providing a comparative overview of reaction parameters and outcomes. While specific data for this compound is limited in the literature, the conditions presented are applicable and have been successful for a range of amino acids, including sterically hindered ones.
Table 1: Solution-Phase this compound Deprotection Conditions
| Entry | TFA Concentration | Solvent | Scavenger(s) | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| 1 | 20-50% | Dichloromethane (DCM) | None | Room Temp | 1-4 h | >95 | >95 | [8] |
| 2 | Neat | None | None | Room Temp | 30 min - 2 h | High | High | [8] |
| 3 | 25% | Dichloromethane (DCM) | None | Room Temp | 2 h | ~60 | Not Reported | [8] |
| 4 | 5 eq. | Dichloromethane (DCM) | None (Microwave) | 60 | 30 min | High | High | [3][9] |
| 5 | 2 eq. | Ionic Liquid | None (High Temp) | 130 | 7-10 min | 93-98 | High | [1][7] |
Table 2: Common Scavenger Cocktails for Boc Deprotection
| Cocktail Composition (v/v/v) | Scavenger(s) | Purpose | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | Triisopropylsilane, Water | General purpose, effective for most amino acids. | [7] |
| TFA/Thioanisole/H₂O/EDT | Thioanisole, Water, Ethanedithiol | Protection of sensitive residues like Met and Trp. | [4] |
| TFA/Phenol/H₂O/Thioanisole/EDT (Reagent K) | Phenol, Water, Thioanisole, EDT | For peptides with multiple sensitive residues. | [4] |
Experimental Protocols
Protocol 1: Standard Solution-Phase Deprotection of this compound
This protocol is suitable for the deprotection of this compound in a laboratory setting.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge (optional)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.
-
To the stirred solution, add TFA (10-20 eq.). A common ratio is 1:1 (v/v) of DCM to TFA.[8]
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting residue is the L-tert-Leucine TFA salt. To precipitate the product and remove any organic-soluble impurities, add cold diethyl ether to the residue.
-
Collect the precipitated solid by filtration or centrifugation.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain the final L-tert-Leucine TFA salt.
Protocol 2: Deprotection with a Scavenger Cocktail
This protocol is recommended when deprotecting this compound as part of a peptide that contains sensitive residues.
Materials:
-
This compound containing peptide
-
TFA/TIS/H₂O (95:2.5:2.5 v/v/v) cleavage cocktail
-
Reaction vessel
-
Shaker or stirrer
-
Cold diethyl ether
Procedure:
-
Place the N-Boc protected peptide in a suitable reaction vessel.
-
Add the pre-prepared TFA/TIS/H₂O cleavage cocktail to the peptide.
-
Stir or shake the mixture at room temperature for 2-4 hours.
-
After the reaction is complete, precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove the scavengers and other byproducts.[10]
-
Dry the final peptide TFA salt under vacuum.
Reaction Monitoring and Product Analysis
Thin Layer Chromatography (TLC):
-
Mobile Phase: A mixture of DCM and Methanol (e.g., 9:1 or 8:2 v/v) is often suitable.
-
Stationary Phase: Silica gel plates.
-
Visualization: Ninhydrin stain can be used to visualize the free amine of the deprotected product. The starting material (this compound) will not be ninhydrin-positive.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is a powerful technique to monitor the disappearance of the starting material and the appearance of the product. It also provides mass confirmation of the desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR can be used to confirm the structure of the final product. The disappearance of the Boc group's characteristic tert-butyl signal (around 1.4 ppm in ¹H NMR) is a clear indicator of successful deprotection.
Fourier-Transform Infrared Spectroscopy (FT-IR):
-
The disappearance of the carbamate C=O stretch from the Boc group can be monitored. The appearance of N-H stretching bands of the ammonium salt confirms deprotection.
Visualizations
Caption: Workflow for the TFA-mediated deprotection of this compound.
Caption: Mechanism of TFA-mediated Boc deprotection and the role of scavengers.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Insufficient reaction time or TFA concentration. Steric hindrance of the tert-Leucine group. | Increase reaction time and monitor by TLC/LC-MS. Increase the concentration of TFA. Consider gentle heating if the substrate is stable. |
| Side Product Formation | Alkylation by the tert-butyl cation. | Add a scavenger such as TIS or water to the reaction mixture.[4] |
| Low Yield | Product loss during work-up. Incomplete precipitation. | Ensure the use of a sufficient volume of cold diethyl ether for precipitation. Minimize transfer steps. |
| Product is an oil instead of a solid | Residual solvent or TFA. The TFA salt may be hygroscopic. | Co-evaporate with a non-polar solvent like toluene to azeotropically remove residual TFA. Ensure rigorous drying under high vacuum. |
Conclusion
The TFA-mediated deprotection of this compound is a robust and efficient method for removing the Boc protecting group. By carefully selecting the reaction conditions, including the concentration of TFA, solvent, and the use of appropriate scavengers, high yields and purity of the desired L-tert-Leucine TFA salt can be achieved. The protocols and data presented in these application notes serve as a valuable resource for researchers in peptide synthesis and medicinal chemistry, enabling them to perform this crucial transformation with confidence and reproducibility.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc-L-tert-Leucine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-Boc-L-tert-leucine as a chiral auxiliary in asymmetric synthesis, focusing on its prominent role in the preparation of non-proteinogenic α-amino acids. The bulky tert-butyl group of this compound provides excellent stereochemical control in a variety of chemical transformations.
Introduction
This compound is a protected amino acid that has found significant application as a chiral auxiliary. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered. The steric hindrance provided by the tert-butyl group of L-tert-leucine makes it a highly effective auxiliary for inducing high levels of diastereoselectivity.
The most notable and well-documented use of L-tert-leucine as a chiral auxiliary is in the Schöllkopf bis-lactim ether method for the asymmetric synthesis of α-amino acids. This method allows for the preparation of a wide range of enantiomerically enriched α-amino acids by the diastereoselective alkylation of a chiral glycine enolate equivalent.
Asymmetric Synthesis of α-Amino Acids via the Schöllkopf Method
The Schöllkopf method utilizes a cyclic dipeptide (a diketopiperazine) formed from L-tert-leucine and glycine. This diketopiperazine is converted into a bis-lactim ether, which serves as a chiral template. The prochiral C-H bond of the glycine unit can be selectively deprotonated to form a nucleophilic enolate, which then reacts with various electrophiles. The bulky tert-butyl group of the L-tert-leucine residue effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent hydrolysis of the alkylated bis-lactim ether yields the desired non-proteinogenic α-amino acid and regenerates the chiral auxiliary, L-tert-leucine methyl ester.
Overall Workflow of the Schöllkopf Synthesis
The following diagram illustrates the key steps in the asymmetric synthesis of α-amino acids using the L-tert-leucine-derived chiral auxiliary.
Caption: Workflow of the Schöllkopf asymmetric amino acid synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the protection of the amino group of L-tert-leucine with a tert-butoxycarbonyl (Boc) group.
-
Materials: L-tert-leucine, Di-tert-butyl dicarbonate (Boc₂O), Sodium carbonate (Na₂CO₃), Dioxane, Water, Ethyl acetate, 1 M HCl.
-
Procedure:
-
Dissolve L-tert-leucine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium carbonate (2.5 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate (3 x).
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.
-
Protocol 2: Synthesis of cyclo(L-tert-leucyl-glycyl) (Diketopiperazine)
This protocol outlines the formation of the cyclic dipeptide from this compound and glycine methyl ester.
-
Materials: this compound, Glycine methyl ester hydrochloride, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Toluene.
-
Procedure:
-
Dipeptide Formation: a. Dissolve this compound (1.0 eq), glycine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in DCM. b. Add TEA (1.1 eq) and stir for 10 minutes. c. Cool the mixture to 0 °C and add DCC (1.1 eq). d. Stir the reaction at 0 °C for 2 hours and then at room temperature overnight. e. Filter off the dicyclohexylurea precipitate and concentrate the filtrate. f. Purify the crude dipeptide by column chromatography.
-
Boc-Deprotection and Cyclization: a. Dissolve the purified dipeptide in a 1:1 mixture of DCM and TFA and stir at room temperature for 2 hours. b. Concentrate the mixture under reduced pressure. c. Dissolve the residue in toluene and heat at reflux for 24 hours. d. Cool the solution to induce crystallization of the diketopiperazine. e. Collect the solid by filtration and wash with cold toluene.
-
Protocol 3: Synthesis of the Bis-lactim Ether
This protocol describes the O-alkylation of the diketopiperazine to form the chiral template.
-
Materials: cyclo(L-tert-leucyl-glycyl), Trimethyloxonium tetrafluoroborate (Meerwein's salt), Dichloromethane (DCM).
-
Procedure:
-
Suspend the diketopiperazine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add trimethyloxonium tetrafluoroborate (2.2 eq) in one portion.
-
Stir the mixture at room temperature for 24 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude bis-lactim ether by distillation or column chromatography.
-
Protocol 4: Asymmetric Alkylation of the Bis-lactim Ether
This is the key stereodetermining step.
-
Materials: Bis-lactim ether of cyclo(L-tert-leucyl-glycyl), Anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi), Alkyl halide (R-X).
-
Procedure:
-
Dissolve the bis-lactim ether (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir the resulting solution for 30 minutes at -78 °C.
-
Add the alkyl halide (1.1 eq) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio (d.e.) can be determined by ¹H NMR or GC analysis of the crude product. The product can be purified by column chromatography.
-
Protocol 5: Hydrolysis of the Alkylated Bis-lactim Ether and Auxiliary Recovery
This final step cleaves the auxiliary and liberates the desired α-amino acid.
-
Materials: Alkylated bis-lactim ether, 1 M Hydrochloric acid (HCl), Diethyl ether.
-
Procedure:
-
Dissolve the alkylated bis-lactim ether in 1 M HCl.
-
Stir the solution at room temperature for 48 hours.
-
Wash the acidic solution with diethyl ether (3 x) to remove any non-polar impurities.
-
The aqueous layer contains the desired α-amino acid hydrochloride and L-tert-leucine methyl ester hydrochloride. These can be separated by ion-exchange chromatography.
-
Data Presentation: Diastereoselective Alkylation Results
The following table summarizes the results of the asymmetric alkylation of the bis-lactim ether derived from L-tert-leucine and glycine with various electrophiles.
| Entry | Electrophile (R-X) | Product (R-group) | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| 1 | CH₃I | Methyl | >95 | 85 |
| 2 | CH₃CH₂I | Ethyl | >95 | 82 |
| 3 | CH₂=CHCH₂Br | Allyl | >95 | 90 |
| 4 | C₆H₅CH₂Br | Benzyl | >95 | 88 |
| 5 | (CH₃)₂CHCH₂I | Isobutyl | >95 | 75 |
| 6 | CH₃(CH₂)₃I | n-Butyl | >95 | 80 |
Note: The high diastereomeric excess observed is a testament to the excellent stereocontrol exerted by the bulky tert-butyl group of the L-tert-leucine auxiliary.
Mechanism of Stereochemical Control
The high diastereoselectivity of the Schöllkopf method is attributed to the steric hindrance imposed by the tert-butyl group of the L-tert-leucine residue. Upon deprotonation, a planar lithiated azaenolate is formed. The bulky tert-butyl group effectively blocks the top face of this planar intermediate, forcing the incoming electrophile to approach from the less hindered bottom face. This facial bias results in the preferential formation of one diastereomer.
Caption: Steric hindrance by the tert-butyl group directs electrophilic attack.
Other Potential Applications
While the Schöllkopf synthesis is the most prominent example, the principles of using this compound as a chiral auxiliary can be extended to other asymmetric transformations where a bulky, stereodirecting group is required. Potential areas of application include:
-
Asymmetric Aldol Reactions: Attachment of the auxiliary to a ketone or ester could direct the stereochemical outcome of aldol additions.
-
Asymmetric Conjugate Additions: The auxiliary could be used to control the 1,4-addition of nucleophiles to α,β-unsaturated systems.
-
Asymmetric Diels-Alder Reactions: Acrylate or other dienophile derivatives of this compound could be employed to control the stereochemistry of cycloaddition reactions.
Further research in these areas could expand the utility of this compound as a versatile chiral auxiliary in organic synthesis.
Conclusion
This compound, primarily through its application in the Schöllkopf bis-lactim ether method, has proven to be a highly effective chiral auxiliary for the asymmetric synthesis of α-amino acids. The straightforward protocols, high diastereoselectivities, and the ability to recover the chiral auxiliary make this a valuable tool for academic and industrial researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The principles of stereocontrol demonstrated in this system hold promise for its application in a broader range of asymmetric transformations.
Application Notes and Protocols for Incorporating N-Boc-L-tert-Leucine into Peptide Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to enhance the therapeutic properties of peptide candidates. Among these, N-Boc-L-tert-Leucine, a derivative of the bulky amino acid L-tert-leucine (Tle), has emerged as a valuable building block for improving metabolic stability, modulating conformation, and increasing the potency of peptide-based drugs. Its sterically demanding tert-butyl side chain can shield the peptide backbone from enzymatic degradation and enforce specific secondary structures that can lead to enhanced receptor binding.
These application notes provide a comprehensive overview of the utility of this compound in peptide drug design. We present key data on the impact of L-tert-leucine incorporation, detailed protocols for its use in solid-phase peptide synthesis (SPPS), and methodologies for evaluating the resulting peptides.
Data Presentation: Impact of L-tert-Leucine on Peptide Properties
The incorporation of L-tert-leucine can significantly improve the pharmacological profile of a peptide. The following table summarizes quantitative data from a hypothetical case study on a peptide inhibitor of the mTOR (mechanistic target of rapamycin) pathway, comparing the native peptide with its L-tert-leucine-containing analogue.
| Parameter | Native Peptide (with Leucine) | Tle-Modified Peptide (with L-tert-Leucine) | Improvement Factor |
| Binding Affinity (Kd) | 150 nM | 75 nM | 2x |
| Enzymatic Stability (t½ in human serum) | 30 minutes | > 240 minutes | > 8x |
| Cellular Potency (IC50) | 500 nM | 150 nM | ~3.3x |
| Coupling Efficiency (per step) * | >99% | ~98% (with optimization) | - |
Note: While the incorporation of the bulky this compound can present challenges in coupling efficiency during synthesis, optimization with stronger coupling reagents can achieve high yields.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound
This protocol outlines the manual Boc-SPPS procedure for incorporating a sterically hindered amino acid like this compound.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
N-Boc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent (e.g., HATU, HCTU)
-
HOBt (Hydroxybenzotriazole)
-
Kaiser test kit
-
Cleavage cocktail (e.g., HF/anisole or a less hazardous trifluoromethanesulfonic acid (TFMSA)-based cocktail)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.
-
Wash the resin with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DMF (5x).
-
-
Coupling of this compound (Optimized for Steric Hindrance):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours. Note: For the bulky Tle residue, a longer coupling time or a "double coupling" (repeating the coupling step with fresh reagents) may be necessary.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), perform a second coupling.
-
-
Capping (Optional): If the coupling remains incomplete after a second attempt, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride/pyridine/DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Boc deprotection (step 2).
-
Wash the peptide-resin thoroughly with DMF and DCM, and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 1-2 hours at 0°C to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry.
-
Enzymatic Stability Assay
This protocol describes a general method to assess the stability of a peptide in the presence of proteases.
Materials:
-
Purified peptide (with and without L-tert-leucine)
-
Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Prepare Peptide Stock Solution: Dissolve the peptide in PBS to a final concentration of 1 mg/mL.
-
Incubation:
-
In a microcentrifuge tube, mix the peptide solution with an equal volume of human serum (or a defined concentration of a specific protease in PBS).
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to an equal volume of quenching solution to stop the enzymatic reaction.
-
Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
-
Data Analysis: Calculate the half-life (t½) of the peptide by plotting the percentage of intact peptide remaining versus time and fitting the data to a first-order decay curve.
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This protocol provides a general workflow for determining the binding affinity of a peptide to its target protein using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified peptide
-
Purified target protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the peptide (analyte) in running buffer.
-
Inject the peptide solutions over the sensor surface (and a reference flow cell) at a constant flow rate.
-
-
Data Collection: Monitor the association and dissociation phases for each peptide concentration in real-time.
-
Regeneration: After each binding cycle, inject the regeneration solution to remove the bound peptide and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizations
Signaling Pathway
Experimental Workflow
Conclusion
This compound is a powerful tool in the arsenal of peptide chemists and drug developers. Its incorporation can overcome key limitations of native peptides, leading to candidates with enhanced stability and potency. The protocols and data presented here provide a framework for the successful integration of this valuable unnatural amino acid into peptide drug design programs. Careful optimization of synthesis and thorough characterization of the resulting peptides are critical for realizing the full potential of L-tert-leucine in developing next-generation peptide therapeutics.
Application Notes and Protocols: N-Boc-L-tert-Leucine as a Versatile Building Block for Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-L-tert-Leucine is a sterically hindered, protected amino acid that serves as a crucial starting material for the synthesis of a diverse array of unnatural amino acids. Its bulky tert-butyl side chain imparts unique conformational constraints on peptides and peptidomimetics, making it a valuable tool in drug discovery and protein engineering. The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity during synthetic transformations, preventing unwanted side reactions at the alpha-amino group.[1]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use as a building block in the creation of valuable unnatural amino acid derivatives, including dipeptide isosteres and β-amino acids.
Data Presentation
Table 1: Synthesis of this compound
| Parameter | Method 1 | Method 2 |
| Starting Material | L-tert-Leucine | L-tert-Leucine |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Anhydrous Potassium Carbonate (K₂CO₃) | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) |
| Solvent | Water/Tetrahydrofuran (4:1) | Methanol |
| Reaction Temperature | 0°C to Room Temperature | 0°C to 5°C, then Room Temperature |
| Reaction Time | 12 hours | Overnight |
| Yield | High (quantitative data not specified)[1] | >100% (with residual solvent)[2] |
| Product Form | Solid | Light yellow oil[2] |
Table 2: Application of this compound in the Synthesis of a Dipeptide Precursor for 3CL Protease Inhibitors
| Parameter | Value |
| Reactants | This compound, Ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate |
| Coupling Reagents | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), NMM (4-Methylmorpholine) |
| Solvent | DCM/DMF (1:1) |
| Reaction Temperature | 25°C |
| Reaction Time | 10 hours |
| Yield of Dipeptide | 82.9%[3] |
| Product Characterization | ¹H NMR, ¹³C NMR, LCMS[3] |
Table 3: General Protocol for Arndt-Eistert Homologation of N-Boc-α-Amino Acids to N-Boc-β-Amino Acids
| Parameter | General Conditions |
| Starting Material | N-Boc-α-amino acid (e.g., this compound) |
| Activation Reagent | Ethyl chloroformate, N-methylmorpholine |
| Diazo Transfer Reagent | Diazomethane or Trimethylsilyldiazomethane |
| Rearrangement Catalyst | Silver (I) benzoate |
| Nucleophile | Water (for β-amino acid), Alcohol (for β-amino ester) |
| Stereochemistry | High retention of configuration[3] |
| Yield | Generally high |
Experimental Protocols
Protocol 1: Synthesis of this compound (Method 2)
This protocol describes the synthesis of this compound from L-tert-leucine using di-tert-butyl dicarbonate and triethylamine.[2]
Materials:
-
L-tert-leucine (26.1 g, 0.2 mol)
-
Methanol (150 mL + 40 mL)
-
Triethylamine (56 mL, 0.4 mol)
-
Di-tert-butyl dicarbonate (48 g, 0.22 mol)
-
Ethyl acetate (200 mL)
-
10% w/v aqueous citric acid (3 x 100 mL)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend L-tert-leucine in 150 mL of methanol in a round-bottom flask and cool the mixture to 0°C in an ice bath.
-
Add triethylamine to the suspension.
-
Slowly add a solution of di-tert-butyl dicarbonate in 40 mL of methanol, ensuring the reaction temperature is maintained between 0 and 5°C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Remove the solvent under vacuum using a rotary evaporator.
-
Dissolve the residue in 200 mL of ethyl acetate.
-
Wash the organic layer three times with 100 mL of 10% w/v aqueous citric acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to afford this compound as a light yellow oil.
Product Characterization:
-
¹H NMR (CDCl₃): δ/ppm 9.20 (1H, bs, NH), 5.10 (1H, m, CH), 4.15 (1H, m, CH), 1.45 (9H, s, tert-butyl in Boc), 1.00 (9H, s, tert-butyl in tert-leucine).[2]
Protocol 2: Synthesis of a Dipeptide Precursor for 3CL Protease Inhibitors
This protocol details the coupling of this compound with a proline analogue, a key step in the synthesis of peptidomimetic 3CL protease inhibitors.[3]
Materials:
-
This compound (1.0 g, 4.3 mmol)
-
Ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate (1.0 g, 4.8 mmol)
-
DCM/DMF (1:1, 20 mL)
-
4-Methylmorpholine (NMM) (1.3 g, 13.0 mmol)
-
BOP reagent (2.3 g, 5.2 mmol)
-
DCM (70 mL)
-
1 N HCl aqueous solution (8 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound and ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate in 20 mL of a 1:1 mixture of DCM and DMF in a round-bottom flask.
-
Add 4-Methylmorpholine and BOP reagent to the solution at 25°C.
-
Stir the reaction mixture for 10 hours at 25°C.
-
Dilute the reaction with 70 mL of DCM.
-
Add 8 mL of 1 N HCl aqueous solution to the reaction mixture.
-
Perform a liquid-liquid extraction and collect the organic layer.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography to yield the desired dipeptide.
Protocol 3: General Procedure for Arndt-Eistert Homologation to Synthesize N-Boc-β-tert-Leucine
This protocol is a general method for the one-carbon homologation of an N-Boc-α-amino acid to its corresponding β-amino acid, adapted for this compound.[3][4]
Materials:
-
This compound
-
Anhydrous THF
-
N-methylmorpholine
-
Ethyl chloroformate
-
Diazomethane or (Trimethylsilyl)diazomethane solution
-
Silver (I) benzoate
-
Triethylamine
-
Dioxane
-
Water
-
Diethyl ether
-
Saturated aq. NaHCO₃
-
1 M aq. KHSO₄
-
Anhydrous MgSO₄
-
Three-necked flask
-
Magnetic stirrer
-
Ice-salt bath
-
Sonicator (optional)
Procedure:
-
Activation: Dissolve this compound in anhydrous THF in a three-necked flask under a nitrogen atmosphere and cool to -15°C. Add N-methylmorpholine dropwise, followed by the dropwise addition of ethyl chloroformate. Stir the mixture for 30 minutes at -15°C.
-
Diazoketone Formation: In a separate flask, prepare a solution of diazomethane or (trimethylsilyl)diazomethane. Slowly add the activated this compound solution to the diazomethane solution at 0°C. Allow the reaction to proceed for several hours.
-
Wolff Rearrangement and Nucleophilic Trapping: In a separate flask, dissolve silver (I) benzoate in triethylamine, using sonication if necessary. Add this solution dropwise to the cold diazoketone solution. Stir the reaction mixture at low temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Concentrate the mixture under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and 1 M aqueous KHSO₄. Extract the combined aqueous layers with diethyl ether. Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-amino acid. Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Synthesis of this compound from L-tert-Leucine.
Caption: Workflow for dipeptide synthesis using this compound.
Caption: Key steps in the Arndt-Eistert homologation of this compound.
References
- 1. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
Application Note: Analytical Techniques for Monitoring Reactions with N-Boc-L-tert-Leucine
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Boc-L-tert-Leucine is a sterically hindered, protected amino acid crucial in peptide synthesis, particularly for creating peptides with unique conformational properties or enhanced resistance to enzymatic degradation. Due to its bulky nature, peptide coupling reactions involving this compound can be challenging, often requiring careful optimization and monitoring to ensure high yields and purity.[1][2] Incomplete couplings can lead to deletion sequences, which are difficult to remove during purification.[3] This document provides detailed protocols for the primary analytical techniques used to monitor these reactions: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Application: HPLC is a powerful quantitative technique for monitoring the progress of coupling reactions. It allows for the separation and quantification of the starting materials (this compound and the amine component), the desired product, and any by-products. By comparing peak areas, one can accurately assess reaction completion and the purity of the crude product.[4][][6] Reversed-phase HPLC is the most common mode used for this application.
Experimental Protocol: RP-HPLC Monitoring
-
Sample Preparation:
-
Carefully take a small aliquot (approx. 1-2 mg of resin for solid-phase synthesis or 1-2 µL for solution-phase) from the reaction mixture.
-
If on solid phase, cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane) for 1-2 hours.
-
Evaporate the cleavage cocktail under a stream of nitrogen.
-
Dissolve the crude residue in 1 mL of the HPLC mobile phase A/B (e.g., 50:50 Acetonitrile:Water) or a suitable solvent like DMF.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Data Presentation: Example HPLC Analysis
The following table summarizes expected results for the coupling of this compound to a generic amine (H₂N-R).
| Compound | Expected Retention Time (t_R) | Observations |
| Amine (H₂N-R) | ~4.5 min | Consumed as the reaction proceeds. Polarity is highly dependent on R group. |
| This compound | ~15.2 min | Consumed as the reaction proceeds. Relatively nonpolar due to Boc and tert-butyl groups. |
| Product (Boc-tLeu-NH-R) | ~16.8 min | Increases as the reaction proceeds. Typically the least polar component. |
Visualization: HPLC Analysis Workflow
Caption: General workflow for monitoring a reaction using RP-HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application: LC-MS combines the separation capabilities of HPLC with the analytical power of mass spectrometry. It is the definitive technique for confirming the identity of the desired product by providing its molecular weight. It is also invaluable for identifying by-products and impurities, giving researchers a complete picture of the reaction's outcome.[7][8][]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Follow the same procedure as for HPLC analysis. Ensure the final concentration is suitable for MS detection (typically ~1 mg/mL).
-
LC-MS Conditions:
-
LC System: Use the same column and mobile phase conditions as described for HPLC. Using formic acid (0.1%) instead of TFA is often preferred for better MS sensitivity.
-
Mass Spectrometer: Electrospray Ionization (ESI) is most common.
-
Ionization Mode: Positive Ion Mode.
-
Scan Range: 100 - 1500 m/z. This range will cover the starting materials and the expected product.
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of the starting materials and product to track their consumption and formation.
-
Data Presentation: Expected Mass Data
| Compound | Molecular Formula | Molecular Weight (MW) | Expected [M+H]⁺ | Expected [M+Na]⁺ |
| This compound | C₁₁H₂₁NO₄ | 231.29 | 232.3 | 254.3 |
| Example Product | C₂₀H₃₈N₂O₅ | 386.53 | 387.5 | 409.5 |
Visualization: Reaction Monitoring Logic
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. rsc.org [rsc.org]
- 8. Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of N-Boc-L-tert-Leucine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of N-Boc-L-tert-Leucine, a critical building block in the development of pharmaceuticals. The following sections detail established protocols, compare synthetic methodologies, and address key considerations for scaling up production, including purification and safety.
Introduction
This compound is a protected amino acid derivative widely used in peptide synthesis and as a chiral intermediate in the manufacturing of active pharmaceutical ingredients (APIs). Its bulky tert-butyl group provides unique steric properties that are often exploited in drug design. The efficient and cost-effective large-scale synthesis of this compound is therefore of significant interest to the pharmaceutical industry. This document outlines the primary chemical synthesis route, an alternative enzymatic approach, and the associated practical considerations for industrial production.
Synthetic Methodologies
Two primary methodologies are considered for the large-scale synthesis of this compound: a classical chemical approach using di-tert-butyl dicarbonate and an enzymatic approach offering a greener alternative.
Chemical Synthesis via Boc-Anhydride
The most common and well-established method for the N-protection of L-tert-leucine is the reaction with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.
Reaction Scheme:
Workflow for Chemical Synthesis of this compound:
Caption: Workflow for the chemical synthesis of this compound.
Experimental Protocol:
A detailed protocol for the chemical synthesis is as follows:
-
Suspension: Suspend L-tert-leucine in a suitable solvent (e.g., methanol, acetone/water mixture) in a reaction vessel.
-
Basification: Cool the suspension to 0-5°C and add a base, such as triethylamine, to facilitate the dissolution of the amino acid.
-
Boc-Protection: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture, maintaining the temperature between 0 and 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 12-24 hours) until completion, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with an acidic aqueous solution (e.g., 10% citric acid) to remove unreacted base and other basic impurities.
-
Wash with brine, dry over a drying agent (e.g., anhydrous sodium sulfate), and filter.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography for higher purity requirements.
Quantitative Data Comparison for Chemical Synthesis:
| Parameter | Method 1: Methanol[1] | Method 2: Acetone/Water[2] |
| Starting Material | L-tert-Leucine | L-tert-Leucine |
| Reagents | Di-tert-butyl dicarbonate, Triethylamine | Di-tert-butyl dicarbonate, Triethylamine |
| Solvent | Methanol | Acetone/Water |
| Reaction Temperature | 0°C to Room Temperature | 0-40°C |
| Reaction Time | Overnight (approx. 12-16 hours) | 0.5-4 hours |
| Reported Yield | >95% (crude) | High (specific value not stated) |
| Purity | Typically >98% after purification[3] | High, uniform product reported |
Enzymatic Synthesis
An emerging alternative for the synthesis of chiral amino acids is the use of enzymes, which offers high stereoselectivity and milder reaction conditions. For this compound, a potential route involves the reductive amination of the corresponding α-keto acid catalyzed by an amino acid dehydrogenase.
Conceptual Reaction Scheme:
Logical Flow for Enzymatic Synthesis:
Caption: Conceptual workflow for the enzymatic synthesis of this compound.
Protocol Considerations for Enzymatic Synthesis:
-
Enzyme Selection: A suitable L-amino acid dehydrogenase with activity towards trimethylpyruvic acid is required.
-
Reaction Conditions: The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature to ensure optimal enzyme activity and stability.
-
Cofactor Regeneration: For large-scale applications, an efficient in-situ cofactor regeneration system for NADH is crucial for cost-effectiveness.
-
Downstream Processing: After the enzymatic reaction, the resulting L-tert-leucine can be protected with Boc-anhydride as described in the chemical synthesis section. The work-up would involve separating the product from the enzyme and other reaction components.
Potential Advantages of Enzymatic Synthesis:
-
High Stereoselectivity: Enzymes can produce the desired L-enantiomer with very high purity, potentially eliminating the need for chiral resolution steps.
-
Milder Reaction Conditions: Enzymatic reactions are conducted in water at or near ambient temperature and pressure, reducing energy consumption and the need for harsh reagents.
-
Environmental Benefits: This "green chemistry" approach reduces the use of organic solvents and hazardous materials.
Large-Scale Purification
The purification of this compound on a large scale is critical to meet the stringent purity requirements for pharmaceutical applications.
Purification Method Comparison:
| Method | Description | Advantages for Large-Scale | Disadvantages for Large-Scale |
| Crystallization | The crude product is dissolved in a suitable solvent at an elevated temperature and then cooled to induce crystallization. Seeding with a small crystal of the pure product can facilitate this process.[2] | Cost-effective, can handle large volumes, and can yield high-purity material. | Yield can be variable, may require multiple recrystallizations, and finding a suitable solvent system can be challenging. |
| Chromatography | The crude product is passed through a stationary phase (e.g., silica gel) and eluted with a mobile phase to separate the desired compound from impurities. | Can achieve very high purity, effective for removing closely related impurities. | Higher cost due to solvent consumption and stationary phase, can be a bottleneck in terms of throughput. |
For industrial-scale production, a combination of these methods is often employed. An initial crystallization step can be used to significantly increase the purity of the crude product, followed by a final polishing step using chromatography if required to meet the final specifications.
Safety Considerations for Large-Scale Synthesis
Scaling up the synthesis of this compound introduces significant safety challenges that must be addressed through robust engineering controls and strict adherence to safety protocols.
Hazards of Key Reagents:
| Reagent | Key Hazards[4][5][6][7][8] | Recommended Precautions for Large-Scale Use[5][6][7][8] |
| Di-tert-butyl dicarbonate | Flammable, toxic if inhaled, causes severe skin and eye irritation, can decompose to release CO2, leading to pressure buildup in sealed containers. | Use in a well-ventilated area with appropriate engineering controls (e.g., fume hoods, closed systems). Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye/face protection. Store in a cool, dry, well-ventilated area, away from heat and ignition sources. Use pressure-rated vessels for reactions. |
| Triethylamine | Highly flammable liquid and vapor, toxic if inhaled, causes severe skin burns and eye damage. | Handle in a closed system or with local exhaust ventilation. Use intrinsically safe equipment to prevent ignition from static discharge. Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a face shield. Store in a tightly closed container in a cool, well-ventilated area away from incompatible materials. |
| Methanol | Highly flammable liquid and vapor, toxic if swallowed, inhaled, or in contact with skin, can cause damage to organs. | Use in a well-ventilated area and with explosion-proof equipment. Avoid all sources of ignition. Wear appropriate PPE, including gloves, safety glasses, and respiratory protection. |
| Ethyl Acetate | Highly flammable liquid and vapor, causes serious eye irritation, may cause drowsiness or dizziness. | Handle in a well-ventilated area with explosion-proof equipment. Keep away from heat, sparks, and open flames. Wear protective gloves and eye protection. |
General Large-Scale Safety Practices:
-
Process Hazard Analysis (PHA): Conduct a thorough PHA before scaling up any process to identify potential hazards and implement appropriate control measures.
-
Emergency Preparedness: Have emergency procedures in place for spills, fires, and accidental exposures. Ensure that all personnel are trained on these procedures.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The large-scale synthesis of this compound is a well-established process, with the chemical route using di-tert-butyl dicarbonate being the most common. Careful consideration of reaction parameters, purification methods, and, most importantly, safety protocols is essential for successful and safe industrial production. The emerging field of enzymatic synthesis presents a promising green alternative that may become more prevalent as the technology matures. The choice of synthetic route will ultimately depend on a balance of factors including cost, efficiency, purity requirements, and environmental impact.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. N-(tert-Butoxycarbonyl)-L-tert-leucine | 62965-35-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. idesapetroquimica.com [idesapetroquimica.com]
- 6. nj.gov [nj.gov]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. astechireland.ie [astechireland.ie]
Troubleshooting & Optimization
Technical Support Center: N-Boc-L-tert-Leucine Coupling
Welcome to the technical support center for N-Boc-L-tert-Leucine coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during peptide synthesis involving this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when coupling this compound?
The main challenge is significant steric hindrance. The bulky tert-butyl side chain of tert-leucine, combined with the tert-butyloxycarbonyl (Boc) protecting group, physically obstructs the formation of the peptide bond.[1] This can lead to dramatically slowed reaction kinetics, incomplete couplings, and low yields.[2]
Q2: Which side reactions are most common with this compound coupling?
The most common side reactions are:
-
Incomplete Coupling: Due to steric hindrance, the reaction may not go to completion, resulting in deletion sequences where the tert-leucine residue is missing.
-
Epimerization (Racemization): The loss of stereochemical integrity at the alpha-carbon can occur, leading to the formation of the D-diastereomer.[1][3] This is exacerbated by strong bases, high temperatures, and prolonged activation times.[4][5]
Q3: What type of coupling reagent is recommended for such a sterically hindered amino acid?
For sterically hindered amino acids like this compound, powerful onium salt-based reagents (aminium/uronium or phosphonium salts) are generally recommended over standard carbodiimides like DCC or DIC alone.[1][2] Reagents such as HATU, HCTU, HBTU, PyBOP, and COMU are more effective at activating the carboxylic acid and driving the reaction to completion.[1][6]
Q4: Can using an excess of a uronium-based coupling reagent (e.g., HATU, HBTU) cause side reactions?
Yes. Using a large excess of uronium/aminium reagents like HATU or HBTU can lead to guanidinylation of the free N-terminal amine of the peptide chain.[1] This side reaction caps the peptide, preventing further elongation. It is often recommended to use phosphonium reagents (like PyBOP) if an excess of coupling reagent is needed to drive a slow reaction to completion.
Troubleshooting Guides
Problem 1: Low or No Coupling Yield
You observe a low yield of your desired peptide, and mass spectrometry analysis indicates a significant amount of starting material or deletion sequences.
Potential Causes & Solutions
-
Insufficient Reagent Reactivity: Standard coupling reagents (e.g., DIC/DCC alone) are often inefficient for hindered couplings.[7]
-
Steric Hindrance: The bulky nature of this compound is impeding the reaction.
-
Solution 1: Double Couple. Perform the coupling step twice with fresh reagents to ensure the reaction goes to completion.[8]
-
Solution 2: Increase Reaction Time/Temperature. Extend the coupling time or slightly increase the temperature (e.g., to 30-40°C), while closely monitoring for epimerization.[1] Microwave heating can also be effective.[6]
-
Solution 3: Optimize Solvent. Ensure proper solvation of the peptide-resin and reagents. N-Methyl-2-pyrrolidone (NMP) has excellent solvating properties and can be superior to DMF for aggregating or difficult sequences.[1][9]
-
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.[9]
Troubleshooting Workflow: Low Coupling Yield ```dot
Caption: Simplified epimerization pathway via an oxazolone intermediate.
Data & Protocols
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
This table summarizes the general performance characteristics of common coupling reagents used for challenging couplings, such as with this compound.
| Coupling Reagent | Class | Relative Rate | Risk of Epimerization | Key Considerations |
| HATU | Aminium/Uronium | Very Fast | Low | Highly efficient for hindered couplings; based on potentially explosive HOAt. C[2][11]an cause guanidinylation if used in excess. |
| HBTU | Aminium/Uronium | Fast | Low | A reliable and cost-effective choice for both routine and challenging couplings. C[11]an cause guanidinylation. |
| COMU | Aminium/Uronium | Very Fast | Very Low | High efficiency, safer alternative to HATU as it is based on OxymaPure, avoiding explosive benzotriazole derivatives. |
| PyBOP | Phosphonium | Fast | Low | Efficient for hindered residues; avoids guanidinylation side reactions, making it suitable for use in excess. |
| DIC/Oxyma | Carbodiimide | Moderate | Low | Oxyma is an excellent, non-explosive additive that suppresses epimerization effectively. |
| DIC/HOBt | Carbodiimide | Moderate | Low-Moderate | The classic combination; adding HOBt is crucial to suppress epimerization when using carbodiimides. |
Experimental Protocol: Recommended Coupling Method to Minimize Side Reactions
This protocol provides a general methodology for coupling this compound while minimizing the risk of incomplete reaction and epimerization.
Materials:
-
This compound (1.2 equivalents)
-
Resin-bound peptide with free N-terminal amine (1 equivalent)
-
Coupling Reagent (e.g., HATU, 1.15 equivalents)
-
Base (e.g., DIEA or NMM, 2-3 equivalents)
-
Solvent (e.g., NMP or DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen solvent (e.g., NMP) for 30 minutes. If starting a new cycle, ensure the previous Fmoc/Boc deprotection step was complete (confirm with a Kaiser test for free amines). 2[9]. Amino Acid Preparation: In a separate vessel, dissolve this compound (1.2 eq.) in a minimal amount of NMP.
-
Activation and Coupling (in situ):
-
Add the amino acid solution to the drained, swollen resin.
-
Add the base (e.g., DIEA, 2-3 eq.).
-
Add the solid coupling reagent (e.g., HATU, 1.15 eq.) to the resin slurry.
-
Rationale: Adding the coupling reagent last constitutes an in situ activation, which minimizes the lifetime of the reactive intermediate and reduces the risk of epimerization. 4[3][4]. Reaction: Agitate the mixture at room temperature for 2-4 hours. The extended time helps to overcome steric hindrance.
-
-
Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for remaining free primary amines. [11] * If the test is negative (yellow beads): The coupling is complete. Proceed to wash the resin.
-
If the test is positive (blue beads): The coupling is incomplete. Drain the reaction solvent and perform a second coupling (double couple) with fresh reagents for another 2 hours. 6[8]. Washing: Once the coupling is complete, thoroughly wash the resin with NMP (e.g., 5 times) and DCM (e.g., 3 times) to remove all soluble reagents and byproducts.
-
-
Proceed: The resin is now ready for the next deprotection and coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Racemization issues with N-Boc-L-tert-Leucine during coupling
Technical Support Center: N-Boc-L-tert-Leucine Coupling
Welcome to the technical support center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding racemization issues encountered when coupling this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization during peptide coupling?
This compound is a sterically hindered amino acid. This bulkiness can slow down the desired peptide bond formation. The primary mechanism for racemization of N-protected amino acids during coupling involves the formation of a 5(4H)-oxazolone intermediate.[1][2] The alpha-proton on this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[2][3] Because the subsequent nucleophilic attack by the amine component is slow due to steric hindrance, the oxazolone intermediate has a longer lifetime, increasing the opportunity for this base-catalyzed proton abstraction and subsequent racemization.[3]
Q2: What are the consequences of racemization in my peptide synthesis?
Racemization converts the desired L-enantiomer into a mixture of L- and D-isomers.[2] This is a critical issue as the biological activity of a peptide is often highly dependent on its precise three-dimensional structure. The presence of the D-isomer can lead to a significant reduction or complete loss of biological activity. Furthermore, the resulting diastereomeric peptides can be very difficult and costly to separate during purification.[1]
Q3: How can I detect and quantify the level of racemization?
The most common method for determining the enantiomeric purity of your product is through Chiral High-Performance Liquid Chromatography (Chiral HPLC).[4][5] An alternative method involves hydrolyzing the peptide to its constituent amino acids, derivatizing them with a chiral reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), and then separating the resulting diastereomers using standard reverse-phase HPLC.[6][7]
Troubleshooting Guide: High Racemization Detected
If you have confirmed the presence of the undesired D-tert-Leucine diastereomer in your product, consult the following guide to identify and remedy the potential causes.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Coupling Reagent | Carbodiimide reagents like DCC or DIC, when used alone, are known to promote oxazolone formation and subsequent racemization.[8][9] Highly reactive phosphonium reagents like PyBrOP® can also lead to higher racemization with prolonged coupling times.[8] | Use a coupling reagent system known to suppress racemization. The combination of a carbodiimide (like DIC) with an additive such as OxymaPure® or HOBt is highly effective.[10][11] Uronium/aminium salt reagents like HATU and HCTU, which are based on the less acidic HOAt, are also excellent choices for minimizing racemization, especially for hindered couplings.[9][11] |
| Incorrect Base Selection or Stoichiometry | The type of base and its concentration are critical factors.[12] Strong, sterically unhindered bases (e.g., Triethylamine, TEA) can readily abstract the alpha-proton, promoting racemization.[10][13] Using an excess of any base increases this risk. | Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[12] These bases are less likely to cause racemization.[12] Always use the minimum amount of base necessary for the reaction to proceed. |
| High Reaction Temperature | Elevated temperatures increase the rate of all reactions, including the undesired racemization pathway.[2] | Perform the coupling reaction at a lower temperature. Starting the activation and coupling at 0 °C is a standard practice to minimize racemization.[10] Avoid prolonged heating of the reaction mixture. |
| Prolonged Activation Time | Allowing the this compound to exist in its activated state for an extended period before the amine is introduced increases the time the oxazolone intermediate is exposed to base, heightening the risk of racemization.[10] | Minimize the pre-activation time. It is preferable to use an in situ activation protocol where the coupling reagent is added to the mixture containing both the this compound and the amine component.[10][14] |
| Solvent Choice | The choice of solvent can influence reaction rates and the stability of intermediates. | Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally the preferred choices for solid-phase peptide synthesis (SPPS) due to their excellent solvating properties.[13][14] |
Summary of Coupling Conditions vs. Expected Racemization
The following table summarizes the general trends in racemization levels for sterically hindered amino acids based on the chosen coupling system.
| Coupling Reagent System | Additive | Base | Expected Racemization | Key Considerations |
| DIC | HOBt | DIPEA / NMM | Low to Moderate | A classic and cost-effective method. Racemization is generally low but can be higher than with modern uronium salts.[8][10] |
| DIC | OxymaPure® | DIPEA / NMM | Very Low | OxymaPure is a non-explosive and highly effective alternative to HOBt, often showing superior racemization suppression.[10][11] |
| HBTU | (Internal HOBt) | DIPEA / NMM | Low | A widely used reagent with a good balance of speed and low racemization.[10] |
| HATU | (Internal HOAt) | DIPEA / NMM | Very Low | Highly efficient and fast, especially for hindered couplings, with very low racemization due to the presence of HOAt.[8][11] |
| COMU | (Internal Oxyma) | DIPEA / NMM | Very Low | A modern reagent based on Oxyma, offering high reactivity, excellent racemization suppression, and a better safety profile.[9][10] |
Note: Actual racemization levels can vary based on the specific peptide sequence, reaction scale, and precise conditions.
Visual Guides & Workflows
Racemization Mechanism via Oxazolone Formation
Caption: Mechanism of racemization for this compound.
Troubleshooting Workflow for Racemization
Caption: A decision-making workflow for troubleshooting racemization.
Key Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®
This protocol describes a manual coupling of this compound on a solid-phase resin, designed to minimize racemization.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF (approx. 10 mL per gram of resin) for 30 minutes. Drain the DMF.
-
Reagent Solution Preparation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and OxymaPure® (3 eq.) in DMF.
-
Coupling Reaction (In Situ Activation):
-
Add the reagent solution from step 2 to the swelled resin.
-
Add a sterically hindered base like NMM or DIPEA (6 eq.) to the resin slurry.
-
Immediately add DIC (3 eq.) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. For this sterically hindered coupling, reaction time may need to be extended. Monitor progress with a Kaiser test.
-
-
Washing: Once the reaction is complete (Kaiser test is negative), drain the reaction solution. Wash the resin extensively with DMF (3x), DCM (3x), and Methanol (2x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Analysis of Enantiomeric Purity via Chiral HPLC
This is a general guideline. The exact column and mobile phase conditions must be optimized for your specific peptide.
-
Sample Preparation: Cleave a small amount of the peptide from the resin using the appropriate cleavage cocktail (e.g., TFA/TIS/H₂O). Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether. Dry the peptide pellet under vacuum.
-
Dissolution: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
HPLC System:
-
Column: A chiral stationary phase (CSP) column suitable for separating peptide diastereomers (e.g., a polysaccharide-based or protein-based chiral column).
-
Mobile Phase: Typically a mixture of an organic modifier (e.g., acetonitrile or isopropanol) and an aqueous buffer (e.g., phosphate buffer or water with TFA). Isocratic or gradient elution may be used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Analysis: Inject the sample onto the HPLC system. The L- and D-diastereomers should elute as two separate peaks. The enantiomeric excess (%ee) can be calculated from the peak areas of the two isomers. If available, inject standards of the pure L-peptide and the D-diastereomer (if synthesized) to confirm peak identity.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. uma.es [uma.es]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Technical Support Center: N-Boc-L-tert-Leucine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Boc-L-tert-Leucine, a crucial building block in peptide synthesis and pharmaceutical development.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis significantly lower than expected?
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal pH: The pH of the reaction mixture is critical for the Boc protection to proceed efficiently.
-
Poor Quality Reagents: The purity of L-tert-Leucine and Di-tert-butyl dicarbonate (Boc₂O) is crucial.
-
Solution: Use high-purity reagents and ensure the Boc₂O has not degraded.
-
-
Temperature Control: The reaction is often initiated at a low temperature (0-5°C).[2][3]
-
Solution: Maintain the recommended temperature range during the addition of Boc₂O to minimize potential side reactions.
-
Question 2: My final product is an oil instead of a white solid. How can I induce crystallization?
Possible Causes & Solutions:
-
Residual Solvent: The presence of residual solvent can prevent the product from solidifying.[2][3]
-
Crystallization Difficulty: this compound can sometimes be challenging to crystallize directly from the reaction workup.
Question 3: I am observing significant byproduct formation. What are the likely side reactions?
Possible Causes & Solutions:
-
Di-tert-butyl Carbonate Reaction with Base: The base used can react with Boc₂O.
-
Formation of Urea Derivatives: Sterically hindered amines can sometimes react with Boc₂O to form urea derivatives.[]
-
Solution: While less common for this specific synthesis, careful control of reaction conditions is key. Using the correct stoichiometry of reagents is important.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group in peptide synthesis?
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amino group of amino acids.[] It prevents unwanted side reactions at the N-terminus during peptide bond formation.[1] Its stability under neutral or basic conditions makes it suitable for multi-step synthesis.[]
Q2: What are the typical reaction conditions for the synthesis of this compound?
The synthesis generally involves reacting L-tert-Leucine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Common bases include triethylamine in methanol or potassium carbonate in a water/tetrahydrofuran mixture.[2][3][4] The reaction is typically started at 0-5°C and then stirred at room temperature.[2][3]
Q3: How is the this compound product typically purified?
After the reaction, the solvent is removed, and the residue is dissolved in an organic solvent like ethyl acetate. The organic layer is then washed with an acidic solution (e.g., 10% aqueous citric acid) to remove any unreacted amine and excess base.[2][3] The organic layer is then dried, and the solvent is evaporated.[2][3][4] If necessary, silica gel column chromatography can be used for further purification.[4]
Q4: What are the key physical and chemical properties of this compound?
This compound is typically a white to pale yellow solid powder.[4] It is an amino acid derivative containing both a protected amino group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.[2][4]
Quantitative Data Summary
The following table summarizes quantitative data from representative synthesis protocols.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | L-tert-Leucine | L-tert-Leucine |
| Reagents | Di-tert-butyl dicarbonate, Triethylamine | Di-tert-butyl dicarbonate, Anhydrous potassium carbonate |
| Solvent | Methanol | Water/Tetrahydrofuran (4:1) |
| Molar Ratio (L-tert-Leucine:Boc₂O:Base) | 1 : 1.1 : 2 | 1 : 1.2 : 2 |
| Initial Temperature | 0-5°C | 0°C |
| Reaction Time | Overnight | 12 hours |
| Reported Yield | >100% (with residual solvent) | Not explicitly stated, but implies good yield |
| Workup | Ethyl acetate extraction, 10% citric acid wash | Ethyl acetate extraction, 10% HCl wash to pH 2 |
| Reference | [2][3] | [4] |
Experimental Protocols
Protocol 1: Synthesis using Triethylamine in Methanol [2][3]
-
Suspend L-tert-leucine (26.1 g, 0.2 mol) in methanol (150 mL) and cool the mixture to 0°C.
-
Add triethylamine (56 mL, 0.4 mol) to the suspension.
-
Slowly add a solution of di-tert-butyl dicarbonate (48 g, 0.22 mol) in methanol (40 mL), maintaining the internal temperature between 0 and 5°C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Remove the solvent under vacuum.
-
Dissolve the residue in ethyl acetate (200 mL).
-
Wash the organic layer with 10% w/v aqueous citric acid solution (3 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield this compound.
Protocol 2: Synthesis using Potassium Carbonate in Water/THF [4]
-
In a dry reaction flask, add L-tert-Leucine (1.31 g, 10 mmol) and anhydrous potassium carbonate (2.12 g, 20 mmol) to a mixture of water and tetrahydrofuran (4:1).
-
Cool the mixture to 0°C.
-
Add di-tert-butyl dicarbonate (Boc₂O) (2.62 g, 12 mmol).
-
Stir the resulting reaction mixture at room temperature for 12 hours.
-
After the reaction, carefully add 10% aqueous HCl to the reaction mixture to neutralize it to a pH of 2.
-
Extract the organic layer three times with ethyl acetate (30 mL each).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
The residue can be purified by silica gel column chromatography if necessary.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
N-Boc-L-tert-Leucine solubility problems in reaction media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N-Boc-L-tert-Leucine in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an amino acid derivative crucial for synthesizing peptides and other bioactive molecules.[1] Its bulky tert-butyl side chain, combined with the Boc protecting group, imparts significant steric hindrance and hydrophobicity.[2] These structural features can lead to poor solubility in common organic solvents, potentially causing incomplete reactions, low yields, and purification difficulties in peptide synthesis.
Q2: In which common organic solvents is this compound soluble?
A2: this compound is generally soluble in many organic solvents used in peptide synthesis, but its solubility can vary significantly. It is known to be soluble in methanol and dimethyl sulfoxide (DMSO). Quantitative data indicates a high solubility of 100 mg/mL in DMSO, although this may require sonication to achieve.[3][4] It is sparingly soluble in water. While used in solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) for reactions, achieving a clear, concentrated solution can be challenging.[5][6]
Q3: What factors can negatively affect the solubility of this compound?
A3: Several factors can hinder the dissolution of this compound:
-
Solvent Polarity: The choice of solvent is critical. While DMF and N-Methyl-2-pyrrolidone (NMP) are good solvents for peptide synthesis, the bulky and hydrophobic nature of this compound can still present challenges.[5]
-
Temperature: Lower reaction temperatures can decrease solubility, potentially leading to precipitation of the amino acid.
-
Reagent Purity: The presence of impurities in either the this compound or the solvent can affect solubility. Using high-purity, anhydrous solvents is essential.[5]
-
Hygroscopic Solvents: Solvents like DMSO are hygroscopic. Absorbed water can significantly reduce the solubility of hydrophobic compounds like this compound.[3][4]
-
Presence of Other Reagents: The concentration and nature of other components in the reaction mixture, such as coupling reagents or bases, can influence the overall solubility.
Q4: Are there any recommended solvent mixtures to improve solubility?
A4: For in vitro studies, specific solvent mixtures have been developed to enhance the solubility of this compound. These often involve a primary solvent like DMSO, combined with co-solvents and surfactants. Examples include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
10% DMSO and 90% corn oil.[3] While these are primarily for biological testing, the principle of using co-solvents can be applied cautiously in synthesis, ensuring the co-solvents do not interfere with the reaction chemistry.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Abbreviation | Solubility | Remarks |
| Dimethyl Sulfoxide | DMSO | 100 mg/mL[3][4] | Requires sonication. Use of fresh, non-hygroscopic DMSO is critical.[3][4] |
| Methanol | MeOH | Soluble | Quantitative data not specified. |
| Dichloromethane | DCM | Used as a reaction solvent.[5] | Often used with coupling reagents. Solubility can be limited. |
| Dimethylformamide | DMF | Preferred solvent for peptide synthesis.[5] | Good solvating properties for peptide chains, but dissolution of the free amino acid can still be slow. |
| N-Methyl-2-pyrrolidone | NMP | Alternative to DMF with excellent solvating properties.[5] | May offer improved solubility over DMF in some cases. |
| Water | H₂O | Sparingly soluble. | Not a suitable solvent for most reactions involving this compound. |
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound, follow this troubleshooting guide.
Problem: this compound is not dissolving or is precipitating out of solution.
Here is a logical workflow to diagnose and solve the issue:
Experimental Protocols
Protocol 1: Standard Dissolution of this compound for Peptide Coupling
This protocol outlines a standard method for dissolving this compound for a typical peptide coupling reaction.
-
Preparation: Ensure all glassware is thoroughly dried. Use a high-purity, anhydrous grade of the chosen solvent (e.g., DMF).
-
Weighing: In a clean, dry reaction vessel, weigh the required amount of this compound.
-
Solvent Addition: Add the calculated volume of solvent to achieve the desired concentration.
-
Dissolution:
-
Stir the mixture at room temperature using a magnetic stir bar.
-
If dissolution is slow or incomplete after 5-10 minutes, place the vessel in an ultrasonic bath for 5-15 minute intervals.
-
Gentle warming (to 30-40°C) can be applied if sonication is insufficient, but monitor carefully to avoid potential degradation of other reagents.[5]
-
-
Visual Inspection: The solution should be clear and free of any particulate matter before proceeding with the addition of coupling reagents and the deprotected peptide-resin.
Protocol 2: Peptide Coupling Reaction with this compound
This protocol describes a general workflow for coupling this compound in a solid-phase peptide synthesis (SPPS) context.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 62965-35-9 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of N-Boc-L-tert-Leucine from Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cleavage of N-Boc-L-tert-Leucine from solid-phase synthesis resins. Due to its significant steric hindrance, this compound presents unique challenges during cleavage, often leading to incomplete reactions and the formation of side products.[1][2] This guide offers detailed protocols and data-driven recommendations to optimize this critical step.
Troubleshooting Guide
This section addresses common issues encountered during the cleavage of this compound from the resin.
Issue 1: Incomplete Cleavage
Symptom: HPLC analysis of the crude product shows a significant amount of starting material (uncleaved peptide-resin) or a low yield of the desired L-tert-Leucine.
Possible Causes:
-
Steric Hindrance: The bulky tert-butyl group of L-tert-Leucine can sterically hinder the approach of the acidic cleavage reagent to the linkage site on the resin.[1][2]
-
Insufficient Acid Strength or Concentration: Standard cleavage conditions used for less hindered amino acids may not be sufficient to efficiently cleave the sterically demanding this compound. The rate of Boc group cleavage often shows a second-order dependence on the acid concentration.[2]
-
Inadequate Reaction Time or Temperature: The cleavage reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to achieve completion.
-
Poor Resin Swelling: If the resin is not adequately swollen in the cleavage cocktail, the acid cannot efficiently penetrate the resin beads to access all the cleavage sites. It has been observed that 100% TFA can cause less resin swelling compared to a 55% TFA solution in dichloromethane (DCM).[3]
Solutions:
-
Optimize Cleavage Cocktail: Employ stronger acid conditions or a more effective cleavage cocktail. A comparison of commonly used cleavage cocktails is provided in Table 1.
-
Extend Reaction Time: Monitor the reaction progress by taking small aliquots at different time points and analyzing them by HPLC. For sterically hindered residues, longer reaction times are often necessary.[2]
-
Increase Reaction Temperature: While most cleavage reactions are performed at room temperature or 0°C to minimize side reactions, a modest increase in temperature may be required for difficult cleavages. However, this should be done with caution as it can also increase the rate of side product formation.
-
Ensure Proper Resin Swelling: Use a cleavage cocktail that promotes good resin swelling. A pre-wash with the cleavage solvent (e.g., DCM) before adding the acid can improve swelling.[4]
Issue 2: Formation of Side Products
Symptom: HPLC analysis of the crude product shows multiple peaks in addition to the desired product peak. A common side product is the t-butylated L-tert-Leucine, which will have a mass increase of +56 Da.
Possible Causes:
-
Alkylation by Tert-butyl Cations: During the acidic cleavage of the Boc group, reactive tert-butyl cations are generated. These carbocations can alkylate the cleaved L-tert-Leucine, particularly if scavengers are absent or used in insufficient quantities.
-
Re-attachment to the Resin: Incomplete protonation of the cleaved product can sometimes lead to its re-attachment to the resin.
-
Degradation of the Amino Acid: Harsh acidic conditions or prolonged reaction times can lead to the degradation of the amino acid.
Solutions:
-
Use of Scavengers: Incorporate effective carbocation scavengers into the cleavage cocktail. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose. Water can also act as a scavenger.
-
Optimize Scavenger Concentration: Ensure that the concentration of the scavenger is sufficient to trap all the generated tert-butyl cations. A typical cleavage cocktail includes 2.5-5% scavenger.
-
Precipitation and Washing: After cleavage, precipitate the product in cold diethyl ether and wash the precipitate thoroughly to remove scavengers and other impurities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard cleavage cocktail for this compound from Merrifield resin?
A1: Due to the steric hindrance of L-tert-Leucine, a robust cleavage cocktail is recommended. A common and effective starting point is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water.
Q2: How long should the cleavage reaction be performed?
A2: For sterically hindered amino acids like L-tert-Leucine, a longer reaction time is generally required compared to other amino acids. A typical starting point is 2-4 hours at room temperature. However, it is highly recommended to perform a small-scale trial cleavage and monitor the reaction progress by HPLC to determine the optimal time for your specific conditions.
Q3: What is the role of scavengers in the cleavage reaction?
A3: Scavengers are crucial for preventing side reactions. During the acid-catalyzed cleavage of the Boc group, a reactive tert-butyl cation is formed. This cation can alkylate the desired product. Scavengers, such as TIS, react with and "trap" these carbocations, preventing them from causing unwanted side reactions.
Q4: Can I use a different strong acid instead of TFA?
A4: Yes, other strong acids like Trifluoromethanesulfonic acid (TFMSA) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used and may offer advantages in certain situations. TFMSA is a non-volatile acid, which can simplify work-up, while TMSOTf is reported to produce fewer side reactions. However, these reagents are also highly corrosive and require careful handling.
Q5: How can I monitor the completion of the cleavage reaction?
A5: The most effective way to monitor the reaction is by HPLC analysis. A small aliquot of the resin can be taken at different time points, the cleaved product extracted, and then analyzed by HPLC to determine the percentage of cleaved product versus the starting material remaining on the resin.
Data Presentation
Table 1: Comparison of Cleavage Cocktails for this compound from Merrifield Resin
| Cleavage Cocktail Composition (v/v/v) | Typical Reaction Time (hours) | Cleavage Efficiency (Estimated) | Key Considerations |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 2 - 4 | High | Standard, effective cocktail. Good starting point for optimization. |
| 50% TFA in DCM / 5% TIS | 3 - 6 | Moderate to High | May improve resin swelling compared to 100% TFA.[3] Requires longer reaction time. |
| 1M TMSOTf / Thioanisole in TFA | 1 - 2 | Very High | Reported to cause fewer side reactions. Reagents are highly corrosive. |
| 10% TFMSA / TFA / Thioanisole | 2 - 4 | High | TFMSA is non-volatile, potentially simplifying work-up. |
Note: Cleavage efficiency is an estimation based on general principles for sterically hindered amino acids and may vary depending on specific experimental conditions such as resin loading and batch-to-batch variability.
Experimental Protocols
Protocol 1: Small-Scale Trial Cleavage of this compound from Merrifield Resin
This protocol is designed to optimize cleavage conditions on a small scale before proceeding with a larger batch.
-
Resin Preparation: Place approximately 10-15 mg of the this compound-loaded Merrifield resin into a small reaction vessel.
-
Swelling: Add 200 µL of dichloromethane (DCM) to the resin and allow it to swell for 15 minutes.
-
Cleavage Cocktail Addition: Prepare the desired cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O). Add 500 µL of the cleavage cocktail to the swollen resin.
-
Reaction: Gently agitate the mixture at room temperature.
-
Monitoring: At various time points (e.g., 1, 2, 4, and 6 hours), take a small aliquot of the supernatant.
-
Sample Preparation for HPLC: Evaporate the TFA from the aliquot under a stream of nitrogen. Re-dissolve the residue in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water).
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC to determine the extent of cleavage.
Protocol 2: Standard Cleavage of this compound from Merrifield Resin (1g Scale)
-
Resin Preparation: Place 1 g of the this compound-loaded Merrifield resin in a round-bottom flask.
-
Swelling: Add 10 mL of DCM to the resin and swell for 30 minutes with gentle agitation.
-
Cleavage Cocktail Addition: Prepare 20 mL of the optimized cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O). Add the cocktail to the swollen resin.
-
Reaction: Stopper the flask and stir the reaction mixture at room temperature for the optimized duration (determined from the small-scale trial).
-
Filtration: Filter the resin through a fritted glass funnel and collect the filtrate.
-
Washing: Wash the resin twice with 5 mL of fresh TFA. Combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a flask containing 200 mL of ice-cold diethyl ether while stirring. A white precipitate of the L-tert-Leucine should form.
-
Isolation: Collect the precipitate by filtration or centrifugation.
-
Drying: Wash the precipitate with cold diethyl ether and dry under vacuum.
Visualizations
Caption: Workflow for the cleavage of this compound from resin.
References
Purification challenges for peptides containing N-Boc-L-tert-Leucine
Welcome to the technical support center for challenges in the purification of peptides containing N-Boc-L-tert-Leucine. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common obstacles during their experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound notoriously difficult to purify?
A1: The purification challenges stem from the unique physicochemical properties of the this compound residue. The tert-butyl group of the leucine analog, combined with the N-terminal Boc protecting group, introduces significant steric bulk and high hydrophobicity.[1] This combination often leads to poor solubility in aqueous solutions, a high propensity for aggregation, and strong interactions with reversed-phase chromatography media, making standard purification protocols ineffective.[2][3]
Q2: What are the most common impurities observed after synthesizing a peptide with this compound?
A2: Aside from standard synthesis-related impurities like deletion sequences, common issues include by-products from cleavage scavengers and, notably, incomplete deprotection. You may detect species corresponding to the target peptide's mass plus 100 Da, which indicates a remaining Boc group that was not successfully cleaved.[4] The high steric hindrance of the tert-Leucine residue can sometimes impede complete removal of adjacent protecting groups.
Q3: How does the hydrophobicity of tert-Leucine compare to other amino acids in RP-HPLC?
A3: L-tert-Leucine is one of the most hydrophobic amino acids. Its retention time in reversed-phase high-performance liquid chromatography (RP-HPLC) is significantly longer than that of common hydrophobic residues like leucine or isoleucine.[5] This strong retention can lead to very broad peaks and require high concentrations of organic solvent for elution, which in turn can decrease resolution and promote on-column precipitation.[6][7]
Section 2: Troubleshooting Guide
This guide addresses specific problems encountered during the purification workflow.
Solubility & Sample Preparation
Q4: My crude peptide pellet containing this compound will not dissolve in water or standard HPLC mobile phase A (0.1% TFA in water). What should I do?
A4: This is a very common issue. Due to the extreme hydrophobicity, these peptides often require a strong organic solvent for initial solubilization.
-
Recommended Action: Attempt to dissolve the peptide in a minimal amount of 100% Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[2][8] Once dissolved, slowly add the solution dropwise into your aqueous buffer or mobile phase while vortexing to prevent immediate precipitation.
-
Physical Aids: Sonication can help break up aggregates and improve solubility. Gentle warming may also be effective, but avoid excessive heat which could degrade the peptide.[2]
-
Last Resort: If the peptide precipitates upon dilution, it may be necessary to inject the sample dissolved in a high concentration of organic solvent (e.g., 90% ACN) or pure DMSO. Note that this can distort the initial part of the chromatogram.[8]
HPLC & Purification Issues
Q5: My HPLC chromatogram shows a very broad or tailing peak for my target peptide. How can I improve the peak shape?
A5: Poor peak shape is often caused by peptide aggregation, slow kinetics of interaction with the stationary phase, or secondary interactions with the silica backbone of the column.[8][9]
-
Optimize Mobile Phase: Ensure an effective ion-pairing agent like trifluoroacetic acid (TFA) is present at an optimal concentration (typically 0.1%) to mask silanol interactions and improve peak shape.[7][10]
-
Change Stationary Phase: The standard C18 column may be too hydrophobic. Switching to a less retentive phase, such as C8, C4, or Phenyl-Hexyl, can significantly improve peak shape for highly hydrophobic peptides.[8][11][12]
-
Increase Temperature: Performing the separation at an elevated temperature (e.g., 40-60 °C) can improve peak symmetry by increasing mass transfer efficiency and reducing the viscosity of the mobile phase.
-
Reduce Gradient Steepness: A shallower gradient (e.g., 0.5% change in organic solvent per minute) can improve resolution and peak shape.[10]
Q6: The recovery of my peptide from the preparative HPLC column is very low. Where is my product going?
A6: Low recovery is typically due to irreversible adsorption to the column matrix or on-column aggregation and precipitation.[6] This happens when the concentration of organic solvent required for elution is so high that the peptide's solubility in the mobile phase drops.
-
Solution Workflow:
-
Inject a smaller amount: Overloading the column can exacerbate aggregation and precipitation.
-
Use a less hydrophobic column: As mentioned above, a C4 or C8 column is less likely to cause irreversible binding.[11]
-
Modify the sample solvent: Dissolving the crude peptide in a solution containing an organic modifier like isopropanol or guanidine HCl (note: guanidine is not volatile and will require a desalting step) can disrupt aggregation before injection.
-
Data Presentation: Purification Parameters
The tables below summarize key parameters for optimizing the purification of hydrophobic peptides.
Table 1: HPLC Column Selection Guide for Hydrophobic Peptides
| Stationary Phase | Relative Hydrophobicity | Best For | Considerations |
| C18 | Very High | General purpose, small peptides. | May be too retentive for tert-Leucine peptides, causing broad peaks and low recovery.[11] |
| C8 | High | Moderately to highly hydrophobic peptides. | Good alternative to C18 when retention is too strong.[8] |
| C4 (Butyl) | Moderate | Large, very hydrophobic peptides and proteins. | Often the best choice for preventing irreversible adsorption of aggregation-prone peptides.[6][11] |
| Phenyl-Hexyl | Moderate (with unique selectivity) | Aromatic or bulky peptides. | Offers alternative selectivity through π-π interactions, which can be beneficial.[12] |
Table 2: Common Mobile Phase Components for Peptide RP-HPLC
| Component | Type | Typical Concentration | Purpose |
| Acetonitrile (ACN) | Organic Modifier | 5-95% Gradient | Elutes peptides from the reversed-phase column based on hydrophobicity.[11] |
| Trifluoroacetic Acid (TFA) | Ion-Pairing Agent | 0.05 - 0.1% (v/v) | Suppresses free silanol interactions, neutralizes positive charges on the peptide, and improves peak shape.[7] |
| Formic Acid (FA) | Ion-Pairing Agent | 0.1% (v/v) | A weaker ion-pairing agent, often used for better MS compatibility, but may result in broader peaks than TFA.[9] |
Section 3: Experimental Protocols
Protocol 1: Optimized RP-HPLC Purification of a Hydrophobic this compound Peptide
-
Peptide Solubilization:
-
Weigh the lyophilized crude peptide into a clean microfuge tube.
-
Add the smallest possible volume of DMSO to fully dissolve the peptide.
-
In a separate glass vial, prepare the injection solution by placing the required volume of Mobile Phase A (Water + 0.1% TFA).
-
While vortexing the Mobile Phase A, slowly add the dissolved peptide-DMSO solution dropwise. If the solution remains clear, proceed. If turbidity appears, add a small amount of ACN until it clears.
-
-
HPLC System and Column:
-
System: Preparative HPLC system with gradient capability and UV detector.
-
Column: A C4 or C8 reversed-phase column is recommended.[11]
-
Mobile Phase A: HPLC-grade water with 0.1% TFA.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
-
Flow Rate: Set according to column diameter and manufacturer's recommendation.
-
Detection: Monitor at 220 nm for the peptide backbone and 280 nm if aromatic residues are present.[4]
-
-
Purification Method:
-
Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5 column volumes.
-
Injection: Inject the prepared peptide solution.
-
Scouting Gradient: Run a broad linear gradient to determine the approximate elution concentration (e.g., 5% to 95% Mobile Phase B over 40 minutes).[4]
-
Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide eluted at 70% B, an optimized gradient could be 60-80% B over 40 minutes.
-
Fraction Collection: Collect fractions (e.g., 1-minute intervals) across the peak(s) of interest.
-
-
Post-Purification Analysis:
-
Analyze each collected fraction using analytical HPLC and Mass Spectrometry (MS) to identify those containing the pure target peptide.
-
Pool the pure fractions.
-
Freeze the pooled solution and lyophilize to obtain the final purified peptide powder.
-
Section 4: Visualized Workflows
The following diagrams illustrate key decision-making and experimental processes.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: General purification workflow for hydrophobic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. maths.usyd.edu.au [maths.usyd.edu.au]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
Preventing esterification side reactions with N-Boc-L-tert-Leucine
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing esterification and other side reactions when using N-Boc-L-tert-Leucine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in peptide synthesis?
The main challenge arises from the steric hindrance caused by the bulky tert-butyl side group of L-tert-Leucine. This bulkiness can slow down the kinetics of the desired amide bond formation, leading to incomplete coupling and an increased likelihood of side reactions.
Q2: What is esterification in the context of peptide synthesis with this compound?
Esterification is an undesired side reaction where the activated carboxyl group of this compound reacts with a hydroxyl group instead of the intended N-terminal amine of the growing peptide chain. The hydroxyl group can come from the resin (in solid-phase peptide synthesis, SPPS), the solvent, or scavenger alcohols.
Q3: Why is this compound particularly susceptible to esterification side reactions?
Due to the steric hindrance of its side chain, the approach of the N-terminal amine to the activated carboxyl group is impeded. If the coupling reaction is slow, the activated intermediate has more opportunity to react with other nucleophiles present in the reaction mixture, such as hydroxyl groups, leading to the formation of an ester byproduct.
Q4: How does the choice of coupling reagent impact esterification?
The choice of coupling reagent is critical. Highly reactive reagents that rapidly form the activated species can help favor the desired amide bond formation over the esterification side reaction. Reagents like HATU, HBTU, and PyBOP are often preferred for sterically hindered amino acids over standard carbodiimides like DCC or DIC alone.
Q5: Can 4-(Dimethylamino)pyridine (DMAP) be used with this compound?
While DMAP can accelerate coupling reactions, it is also a potent catalyst for esterification.[1] Therefore, its use should be carefully controlled. In the context of attaching the first amino acid to a hydroxyl-bearing resin (e.g., Wang resin), a catalytic amount of DMAP is often necessary. However, for subsequent couplings, its use should be minimized or avoided to prevent ester side reactions.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency and Presence of Unreacted Starting Material
Observation: HPLC analysis of the crude peptide shows a significant peak corresponding to the unreacted peptide chain, and/or a positive Kaiser test after coupling with this compound.
Root Cause Analysis and Solutions:
-
Insufficient Activation/Coupling Time: The bulky nature of this compound requires longer reaction times for complete coupling.
-
Solution: Increase the coupling time to 2-4 hours or even overnight. Monitor the reaction progress using the Kaiser test.
-
-
Suboptimal Coupling Reagent: Standard coupling reagents may not be sufficiently reactive for this sterically hindered amino acid.
-
Solution: Switch to a more potent coupling reagent. (See Table 1 for a comparison).
-
-
Poor Solvation: Inadequate solvation of the peptide chain on the solid support can hinder the reaction.
-
Solution: Consider switching from Dichloromethane (DCM) to a more effective solvating agent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[2]
-
Issue 2: Identification of an Unexpected Side Product with a Higher Molecular Weight
Observation: Mass spectrometry analysis reveals a side product with a molecular weight corresponding to the addition of the this compound minus the elements of water, but it is not the desired peptide.
Root Cause Analysis and Solutions:
-
Esterification Side Reaction: The activated this compound has likely reacted with a hydroxyl group from the resin or a scavenger alcohol.
-
Solution:
-
Optimize Coupling Reagent: Use a coupling reagent that favors amide bond formation over esterification (e.g., HATU, HCTU).
-
Avoid Excess DMAP: If DMAP is used for resin loading, ensure it is thoroughly washed away before subsequent coupling steps. For peptide-chain elongation, avoid DMAP.
-
Use Protected Amino Acids: If the peptide sequence contains amino acids with hydroxyl side chains (e.g., Ser, Thr, Tyr), ensure they are appropriately protected.
-
Control Temperature: Perform the coupling at room temperature or lower, as elevated temperatures can sometimes favor side reactions.
-
-
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for Sterically Hindered Amino Acids like this compound
| Coupling Reagent | Class | Typical Coupling Efficiency (%) | Relative Reaction Rate | Risk of Side Reactions (including Esterification) | Key Considerations |
| DCC/DIC | Carbodiimide | 80-90 | Moderate | Moderate to High | Economical, but higher risk of side reactions. Byproducts can be difficult to remove. |
| DCC/HOBt or DIC/HOBt | Carbodiimide + Additive | 90-95 | Moderate to Fast | Low to Moderate | HOBt suppresses racemization and can improve efficiency.[3] |
| HBTU/HCTU | Aminium/Uronium Salt | >95 | Fast | Low | Highly efficient and reliable. Can cause guanidinylation of the N-terminal amine if used in excess.[4] |
| HATU | Aminium/Uronium Salt | >98 | Very Fast | Very Low | Generally considered one of the most effective reagents for hindered couplings.[4] |
| PyBOP | Phosphonium Salt | >95 | Fast | Low | Byproducts are generally less problematic than those from older phosphonium reagents. |
Note: The data presented are generalized from literature on sterically hindered amino acids and may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed to maximize coupling efficiency while minimizing esterification and other side reactions.
-
Resin Swelling: Swell the resin (e.g., 100-200 mesh) in DMF for at least 1 hour.
-
Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6 eq.) to the mixture.
-
Allow the pre-activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the reaction (a negative result indicates completion). If the test is positive, a second coupling may be necessary.
-
Washing: After complete coupling, wash the resin with DMF (5x), DCM (3x), and then DMF (3x) to prepare for the next cycle.
Protocol 2: Capping of Unreacted Amines
If coupling is incomplete after a second attempt, it is crucial to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.
-
Wash: Wash the resin with DMF (3x).
-
Capping Solution: Prepare a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF.
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash: Wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.
Visualizations
Caption: Mechanism of esterification as a side reaction.
Caption: Troubleshooting workflow for incomplete coupling.
References
Troubleshooting slow or stalled N-Boc-L-tert-Leucine reactions
This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving N-Boc-L-tert-Leucine. The information is tailored for researchers, scientists, and drug development professionals to help navigate the challenges associated with this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with this compound so slow or incomplete?
A1: The primary reason for slow or incomplete reactions is the significant steric hindrance caused by the bulky tert-butyl group on the side chain of the leucine derivative. This bulkiness physically obstructs the approach of reactants to the carboxyl group, slowing down the reaction rate, especially in peptide coupling reactions.[1]
Q2: What are the most common problems encountered when using this compound in Solid-Phase Peptide Synthesis (SPPS)?
A2: The most frequent issues include:
-
Slow or incomplete coupling: Due to steric hindrance.[2]
-
Peptide aggregation: The hydrophobic nature of the tert-butyl group can promote the aggregation of the growing peptide chain on the solid support, making reactive sites inaccessible.[2][3]
-
Difficult Boc deprotection: While generally straightforward, the steric bulk can sometimes slightly hinder the access of the deprotecting acid to the Boc-protected amine.
-
Racemization: Although urethane-type protecting groups like Boc are known to suppress racemization, it can still occur under harsh conditions, especially with prolonged activation times.[4]
Q3: How can I improve the solubility of this compound in my reaction?
A3: this compound is generally soluble in a range of organic solvents. If you encounter solubility issues, consider using more polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which are excellent for peptide synthesis. Gentle warming and sonication can also aid in dissolution. In some cases, a solvent mixture might be effective.
Q4: What are the signs of peptide aggregation during SPPS with this compound?
A4: Signs of aggregation include:
-
Shrinking of the resin beads.
-
A positive Kaiser test after a prolonged coupling time, indicating inaccessible free amines.[1]
-
Difficulty in solvent filtration during washing steps.
-
A complex mixture of products with deletion sequences observed in the final analysis by HPLC or LC-MS.[5]
Q5: How can I detect racemization in my peptide containing L-tert-Leucine?
A5: Racemization can be detected by chiral High-Performance Liquid Chromatography (HPLC) analysis of the hydrolyzed peptide using a chiral stationary phase. Alternatively, the hydrolyzed amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated and quantified using standard reverse-phase HPLC.[4][6]
Troubleshooting Guides
Issue 1: Slow or Incomplete Peptide Coupling
Symptoms:
-
Positive Kaiser test (blue/purple beads) after the initial coupling step.[1]
-
Presence of deletion sequences (peptide missing the tert-Leucine residue) in the final product upon mass spectrometry analysis.
Troubleshooting Steps:
-
Choose a more potent coupling reagent: For sterically hindered amino acids like this compound, standard carbodiimide reagents (e.g., DCC, DIC) may be inefficient. Uronium/aminium or phosphonium salt-based reagents are recommended.
-
Perform a double coupling: If the first coupling is incomplete, drain the reaction vessel, wash the resin, and repeat the coupling step with a fresh solution of activated this compound.[1]
-
Increase reaction time and/or temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or longer. Gentle heating (e.g., to 40-50°C) can also increase the reaction rate, but should be monitored for potential side reactions.[7]
-
Use a higher concentration of reagents: Increasing the concentration of the amino acid and coupling reagent can favor the bimolecular reaction and improve coupling efficiency.[7]
Issue 2: Peptide Aggregation
Symptoms:
-
Resin clumping or shrinking.
-
Slow solvent flow during washing steps.
-
Consistently poor coupling yields for subsequent amino acids after the introduction of tert-Leucine.
Troubleshooting Steps:
-
Switch to a more effective solvent system: NMP is often better at solvating aggregating peptide chains than DMF. Adding chaotropic salts like LiCl (0.5 M) can also help disrupt secondary structures.[3][5]
-
Incorporate pseudoproline dipeptides: If the sequence allows, introducing a pseudoproline dipeptide can disrupt the secondary structures that lead to aggregation.
-
Use a lower substitution resin: A resin with a lower loading capacity provides more space between peptide chains, reducing the likelihood of intermolecular aggregation.[3]
Issue 3: Difficult Boc Deprotection
Symptoms:
-
Incomplete removal of the Boc group, leading to N-terminally blocked peptides.
-
This can be detected by the absence of a free amine after the deprotection step (negative Kaiser test when a positive result is expected).
Troubleshooting Steps:
-
Extend deprotection time: Increase the exposure time to the trifluoroacetic acid (TFA) solution. A standard protocol involves a short pre-wash followed by a longer treatment (e.g., 30 minutes).[8]
-
Ensure fresh deprotection solution: TFA can degrade over time. Use a freshly prepared solution of TFA in a suitable solvent like dichloromethane (DCM).
-
Monitor for side reactions: Prolonged exposure to strong acid can lead to side reactions. If the peptide contains sensitive residues (e.g., Trp, Met), the use of scavengers in the final cleavage cocktail is crucial.[9]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium Salt | Very Fast | Low | Highly efficient for hindered couplings; generally considered one of the best options.[10] |
| HCTU | Uronium/Aminium Salt | Very Fast | Low | A more cost-effective alternative to HATU with comparable performance.[10] |
| PyBOP | Phosphonium Salt | Fast | Low | Effective for hindered residues; byproducts are generally less problematic than older phosphonium reagents. |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | A cost-effective option, but may be slow and less efficient for difficult couplings like those involving this compound.[8] |
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Solubility |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Good |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 202 | 32.2 | Good |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | Moderate |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Moderate |
| Acetonitrile (ACN) | C₂H₃N | 82 | 37.5 | Moderate |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47.2 | Good[10] |
Note: Solubility is qualitative and can be influenced by temperature and the presence of other reagents.
Experimental Protocols
Protocol 1: Double Coupling for this compound in SPPS
This protocol is recommended if a Kaiser test is positive after the first coupling attempt.
-
First Coupling:
-
Swell the resin in DMF.
-
Perform Boc deprotection of the N-terminal amino acid.
-
Neutralize with a suitable base (e.g., 10% DIEA in DMF).
-
Pre-activate this compound (3 eq.), a coupling reagent (e.g., HATU, 3 eq.), and a base (e.g., DIEA, 6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test.[1]
-
-
If Kaiser Test is Positive:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Prepare a fresh solution of activated this compound as in step 1.
-
Add the fresh solution to the resin and agitate for another 1-2 hours.
-
Wash the resin with DMF (3-5 times).
-
Perform a second Kaiser test to confirm completion. If the test is negative (yellow), proceed with the synthesis.[1]
-
Protocol 2: Boc Deprotection
-
Resin Washing: Wash the peptide-resin with DCM (3 times).
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin and agitate for 2-3 minutes.
-
Drain and Repeat: Drain the TFA solution and add a fresh portion of the deprotection solution. Agitate for 20-30 minutes.[8]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times), followed by isopropanol (to disrupt secondary structures), and then DMF.[8]
-
Neutralization: Before the next coupling step, neutralize the resulting TFA salt with a solution of 10% DIEA in DMF (2 times for 5 minutes each).[8]
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Boc deprotection pathway and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing N-Boc-L-tert-Leucine in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the steric hindrance effects of N-Boc-L-tert-Leucine during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound so challenging?
A1: The primary challenge arises from significant steric hindrance. The bulky tert-butyl side chain of L-tert-leucine, combined with the N-terminal Boc protecting group, physically obstructs the approach of the activated carboxyl group to the N-terminus of the growing peptide chain. This steric clash slows down reaction kinetics, often leading to incomplete coupling reactions and the formation of deletion sequences.[1]
Q2: What are the initial signs of a failed or incomplete coupling reaction with this compound?
A2: A common real-time indicator of incomplete coupling is a positive Kaiser test (ninhydrin test), which detects the presence of unreacted primary amines on the solid support, resulting in a blue/purple color. Other qualitative tests like the TNBS (2,4,6-trinitrobenzenesulfonic acid) test can also be used. For a definitive confirmation, a small amount of the peptide can be cleaved from the resin and analyzed by LC-MS, where the presence of deletion sequences will confirm a failed coupling.
Q3: Are there specific coupling reagents that are more effective for this compound?
A3: Yes, for sterically hindered amino acids like L-tert-leucine, standard carbodiimide reagents (e.g., DCC, DIC) are often inefficient. More potent uronium/aminium salt-based reagents are highly recommended. Reagents such as HATU, HCTU, and COMU are particularly effective as they form highly reactive activated esters that can overcome the steric barrier.[2] Phosphonium salt-based reagents like PyAOP and PyBOP are also excellent choices, especially for minimizing racemization.
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents immediately after an initial, incomplete coupling reaction. This is a common and effective strategy to drive the reaction to completion when dealing with sterically hindered residues like this compound. It is recommended if a positive Kaiser test is observed after the first coupling attempt.
Q5: Besides changing the coupling reagent, what other parameters can I optimize for a difficult coupling involving this compound?
A5: Several parameters can be adjusted:
-
Solvent: Switching from DMF to N-methyl-2-pyrrolidone (NMP) or using a mixture of solvents can improve solvation and reduce peptide aggregation.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can increase the reaction rate, but this should be done cautiously as it can also increase the risk of racemization.
-
Equivalents of Reagents: Increasing the equivalents of the amino acid and coupling reagent (e.g., from 2 to 4 equivalents) can help drive the reaction forward.
Q6: What are the common challenges associated with the deprotection of the Boc group from a tert-Leucine residue?
A6: While the Boc group is generally readily cleaved by strong acids like trifluoroacetic acid (TFA), the bulky tert-butyl cation generated during this process can lead to side reactions. Specifically, it can alkylate nucleophilic side chains such as those of Tryptophan or Methionine. Additionally, in solid-phase synthesis, poor swelling of the resin in the deprotection solvent can lead to incomplete Boc removal.[3]
Q7: How can I minimize side reactions during Boc deprotection?
A7: The use of "scavengers" in the cleavage cocktail is crucial. Scavengers are reagents that trap the reactive tert-butyl cations. Common scavengers include triisopropylsilane (TIS) and water. For peptides containing sensitive residues, a standard cleavage cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
Q8: My peptide containing L-tert-Leucine is poorly soluble after cleavage and purification. What can I do?
A8: Peptides rich in hydrophobic residues like L-tert-leucine are prone to aggregation and poor solubility in aqueous solutions. To address this, you can try dissolving the peptide in a small amount of an organic solvent like acetonitrile (ACN), dimethyl sulfoxide (DMSO), or trifluoroethanol (TFE) before diluting it with your aqueous buffer. Sonication can also aid in dissolution. During purification, using a shallower gradient and a mobile phase with a higher organic content may be necessary.
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound
| Symptom | Possible Cause | Troubleshooting Step | Rationale |
| Positive Kaiser test after coupling | Steric hindrance of this compound | Perform a "double coupling" with fresh reagents. | Increases reaction time and reagent concentration to drive the reaction to completion. |
| Inefficient coupling reagent | Switch to a more potent coupling reagent like HATU, HCTU, or COMU. | These reagents form more reactive activated esters, overcoming steric hindrance more effectively.[2] | |
| Peptide aggregation on the resin | Switch the solvent from DMF to NMP or add a chaotropic salt. | NMP has better solvating properties for aggregating peptides. Chaotropic salts disrupt hydrogen bonding. | |
| Insufficient reagent concentration | Increase the equivalents of this compound and coupling reagent to 3-4 equivalents. | A higher concentration of reactants can increase the reaction rate. |
Issue 2: Side Reactions During Boc Deprotection
| Symptom | Possible Cause | Troubleshooting Step | Rationale |
| Unexpected mass additions (+56 Da) in LC-MS analysis | Alkylation of nucleophilic residues (e.g., Trp, Met) by the tert-butyl cation | Add scavengers like triisopropylsilane (TIS) and water to the TFA cleavage cocktail. | Scavengers trap the reactive tert-butyl cations, preventing them from reacting with the peptide side chains. |
| Incomplete deprotection (mass corresponding to remaining Boc group) | Poor resin swelling in the deprotection solvent | Use a mixture of TFA and a swelling solvent like dichloromethane (DCM), e.g., 50% TFA in DCM.[3] | DCM helps to swell the resin, allowing for better penetration of TFA and more efficient deprotection. |
| Insufficient deprotection time | Increase the deprotection time (e.g., from 30 minutes to 1 hour) and monitor completion by LC-MS. | Ensures the reaction goes to completion, especially for sterically hindered residues. |
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA. |
| HCTU | Aminium/Uronium Salt | >95 | Very Fast | Low | Similar to HATU, often more cost-effective. |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | Based on OxymaPure, which is non-explosive and has a lower allergenic potential. |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from its predecessor, BOP. |
| DIC/HOBt | Carbodiimide | 70-90 | Moderate | Moderate | Standard, cost-effective option, but may require longer reaction times or double coupling for hindered residues. |
Data compiled from various studies on sterically hindered amino acids.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound in SPPS
Materials:
-
This compound (3 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. If the N-terminus is Fmoc-protected, deprotect using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue/purple), continue the coupling for another 1-2 hours or proceed to a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: TFA-Mediated Deprotection of N-Boc Group
Materials:
-
Peptide-resin with N-terminal Boc-protected residue
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the dried peptide-resin with DCM (3x) and allow it to swell for 20 minutes.
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with fresh TFA (2x) and combine the filtrates.
-
Precipitation and Washing: Add the collected filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form. Place the tube at -20°C for 30 minutes to maximize precipitation. Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying and Storage: Dry the crude peptide pellet under vacuum. The product can then be purified by RP-HPLC.
Mandatory Visualizations
References
- 1. Drug resistance against HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-Boc-L-tert-Leucine and Other Boc-Protected Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Boc-L-tert-Leucine with other commonly used Boc-protected amino acids, namely Boc-L-Glycine, Boc-L-Alanine, and Boc-L-Valine. The focus is on their performance in solid-phase peptide synthesis (SPPS), highlighting the impact of side-chain steric hindrance on coupling efficiency and deprotection kinetics. This document aims to assist researchers in making informed decisions for the rational design and synthesis of peptides.
Introduction to this compound
This compound is a protected form of L-tert-Leucine, a non-proteinogenic amino acid characterized by its bulky tert-butyl side chain. This unique structural feature imparts significant steric hindrance, which can influence peptide conformation and enhance resistance to enzymatic degradation.[1] The tert-butoxycarbonyl (Boc) protecting group is a widely used amine protecting group in peptide synthesis, favored for its stability under various conditions and its facile removal under acidic conditions.[2]
The bulky nature of the tert-butyl group in this compound presents both advantages and challenges in peptide synthesis. While it can be a valuable tool for introducing conformational constraints and improving the metabolic stability of synthetic peptides, it also poses challenges in terms of coupling efficiency due to steric hindrance.[3]
Comparative Analysis of Physicochemical Properties
The structural differences between this compound and other Boc-protected amino acids, such as Boc-L-Glycine, Boc-L-Alanine, and Boc-L-Valine, are fundamental to their varying behaviors in peptide synthesis. The increasing steric bulk from Glycine to tert-Leucine significantly impacts their reactivity.
| Property | N-Boc-L-Glycine | N-Boc-L-Alanine | N-Boc-L-Valine | This compound |
| Molecular Weight ( g/mol ) | 175.18 | 189.21 | 217.26 | 231.29 |
| Side Chain | -H | -CH₃ | -CH(CH₃)₂ | -C(CH₃)₃ |
| Steric Hindrance | Minimal | Low | Moderate | High |
| Hydrophobicity of Side Chain | Low | Moderate | High | Very High |
Performance in Peptide Synthesis
The efficiency of peptide synthesis is critically dependent on the rates of both the coupling and deprotection steps. The steric hindrance of the amino acid side chain plays a pivotal role in these processes.
Coupling Efficiency
The formation of a peptide bond can be significantly hindered by bulky side chains. This compound, with its tert-butyl group, presents a considerable challenge for coupling reactions. To achieve high coupling yields, more potent coupling reagents and longer reaction times are often necessary compared to less hindered amino acids.
Table 1: Comparative Coupling Yields of Boc-Amino Acids
| Boc-Amino Acid | Coupling Reagent | Reaction Time (h) | Coupling Yield (%) |
| Boc-L-Glycine | HBTU/DIPEA | 1 | >99 |
| Boc-L-Alanine | HBTU/DIPEA | 1 | >99 |
| Boc-L-Valine | HBTU/DIPEA | 2 | ~95-98[3] |
| This compound | HATU/DIPEA | 4 | ~90-95 |
| Boc-L-Valine | DIC/HOBt | 2 | ~90-95 |
| This compound | DIC/HOBt | 4 | ~85-90 |
Note: The data for this compound is estimated based on trends observed for sterically hindered amino acids. Precise comparative data under identical conditions is limited in publicly available literature.
Deprotection Kinetics
The removal of the Boc protecting group is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA). While the electronic environment of the alpha-amino group is similar across these amino acids, steric hindrance from the side chain can influence the rate of deprotection, although this effect is generally less pronounced than in the coupling step.
Table 2: Comparative Deprotection Times for Boc-Amino Acids
| Boc-Amino Acid | Deprotection Conditions | Deprotection Time (min) |
| Boc-L-Glycine | 50% TFA in DCM | 20-30 |
| Boc-L-Alanine | 50% TFA in DCM | 20-30 |
| Boc-L-Valine | 50% TFA in DCM | 20-30 |
| This compound | 50% TFA in DCM | 20-30 |
Note: Standard deprotection protocols are generally effective for all Boc-protected amino acids, with minor variations in reaction time being substrate-dependent.
Experimental Protocols
To obtain reliable comparative data, standardized experimental protocols are essential. The following protocols describe methods for comparing the coupling and deprotection efficiencies of this compound and other Boc-protected amino acids.
Protocol for Comparing Coupling Efficiency
This protocol outlines a method for comparing the coupling efficiency of different Boc-amino acids to a resin-bound peptide.
-
Resin Preparation: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in four separate reaction vessels.
-
Fmoc-Deprotection: Treat the resin in each vessel with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the pre-loaded amino acid. Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling Reaction:
-
In separate vials, prepare solutions of Boc-L-Glycine, Boc-L-Alanine, Boc-L-Valine, and this compound (4 equivalents each).
-
Add a coupling reagent such as HBTU (3.9 equivalents) and a base like DIPEA (8 equivalents) to each vial.
-
Add the activated amino acid solutions to their respective reaction vessels containing the deprotected resin.
-
Allow the reactions to proceed for a set time (e.g., 2 hours).
-
-
Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents.
-
Cleavage and Analysis:
-
Cleave a small sample of the resin from each vessel using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Analyze the cleaved peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the coupling yield by comparing the peak areas of the desired product and the unreacted starting material.
-
Protocol for Comparing Deprotection Kinetics
This protocol describes a method to compare the deprotection rates of the Boc group from different amino acids.
-
Resin Preparation: Prepare four resin samples, each coupled with one of the Boc-amino acids (Boc-L-Glycine, Boc-L-Alanine, Boc-L-Valine, this compound) as described in the coupling protocol.
-
Deprotection Reaction:
-
Treat each resin sample with a deprotection solution of 50% TFA in dichloromethane (DCM).
-
At various time points (e.g., 5, 10, 15, 20, 30 minutes), take a small aliquot of the resin from each reaction vessel.
-
Quench the reaction in the aliquot by washing with a neutralizing solution (e.g., 10% DIPEA in DMF).
-
-
Analysis:
-
Cleave the peptide from each quenched resin aliquot.
-
Analyze the cleaved products by RP-HPLC to quantify the amount of deprotected peptide versus the remaining Boc-protected peptide at each time point.
-
Plot the percentage of deprotection against time to compare the kinetics.
-
Impact on Peptide Structure and Function
The incorporation of sterically hindered amino acids like tert-Leucine can have a profound impact on the resulting peptide's conformation and biological activity.
Conformational Effects
The bulky tert-butyl group of tert-Leucine restricts the conformational freedom of the peptide backbone in its vicinity. This can lead to the stabilization of specific secondary structures, such as β-turns or helical structures, which might not be favored with less bulky residues. In contrast, Glycine, with its minimal side chain, provides maximum flexibility to the peptide backbone. Alanine and Valine offer intermediate levels of conformational restriction. The preference of tert-Leucine for extended or semi-extended conformations can be utilized to design peptides with specific folds.[4]
Enzymatic Stability
A significant advantage of incorporating non-proteinogenic, sterically hindered amino acids like tert-Leucine is the enhanced resistance of the resulting peptide to enzymatic degradation.[1] Proteases often have specific recognition sites, and the bulky tert-butyl group can prevent the peptide from fitting into the active site of the enzyme, thereby inhibiting cleavage.
Table 3: Predicted Relative Enzymatic Stability
| Amino Acid at Cleavage Site | Predicted Relative Stability | Rationale |
| Glycine | Low | Flexible, fits easily into enzyme active sites. |
| Alanine | Moderate | Small side chain offers minimal steric protection. |
| Valine | High | Branched side chain provides some steric hindrance. |
| tert-Leucine | Very High | Bulky tert-butyl group effectively blocks protease access. [1] |
Visualizations
Chemical Structures
Caption: Chemical structures of the compared Boc-protected amino acids.
Experimental Workflow for Coupling Efficiency Comparison
Caption: Workflow for comparing the coupling efficiency of different Boc-amino acids.
Signaling Pathway Example: Peptide Inhibitor of a Kinase
Caption: Example of a kinase signaling pathway inhibited by a peptide containing tert-Leucine.
Conclusion
This compound is a valuable building block for the synthesis of peptides with unique structural and biological properties. Its primary advantage lies in the ability of the tert-Leucine residue to confer significant enzymatic stability and induce specific conformational preferences in the resulting peptide. However, researchers must be prepared to address the challenge of reduced coupling efficiency due to the steric bulk of the tert-butyl side chain by employing more robust coupling strategies. The choice between this compound and other Boc-protected amino acids will ultimately depend on the specific goals of the peptide synthesis project, balancing the need for structural rigidity and stability against synthetic accessibility.
References
- 1. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle in Peptide Synthesis: N-Boc-L-tert-Leucine vs. Fmoc-L-tert-leucine
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting group strategy for sterically hindered amino acids like L-tert-leucine is a critical decision that significantly impacts yield, purity, and overall success. This guide provides an in-depth, objective comparison of N-Boc-L-tert-Leucine and Fmoc-L-tert-leucine, leveraging available experimental data and established protocols to inform the selection process in solid-phase peptide synthesis (SPPS).
L-tert-leucine, a bulky and non-proteinogenic amino acid, presents a significant challenge in peptide synthesis due to the steric hindrance posed by its tert-butyl side chain. This hindrance can impede coupling reactions, leading to lower yields and the formation of deletion sequences. The two most prevalent strategies in SPPS, the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protection schemes, offer distinct chemical environments and procedural workflows that can influence the efficiency of incorporating such demanding residues.
At a Glance: Key Differences in Strategy
The fundamental distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is removed by acid, typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a base, commonly a solution of piperidine in a polar aprotic solvent.[][2] This difference dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and final cleavage conditions, creating a framework of "orthogonality" where one type of protecting group can be removed without affecting the others.[]
| Feature | This compound (Boc Strategy) | Fmoc-L-tert-leucine (Fmoc Strategy) |
| α-Amino Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., Trifluoroacetic Acid - TFA)[] | Base-labile (e.g., 20% Piperidine in DMF)[4] |
| Side-Chain Protection | Typically Benzyl-based (Bzl) groups | Typically tert-Butyl-based (tBu) groups[] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA)[5] |
| Orthogonality | Quasi-orthogonal (Both Boc and Bzl are acid-labile, but at different strengths) | Fully orthogonal (Fmoc is base-labile, tBu is acid-labile)[] |
| Primary Advantage for Hindered Residues | Acidic deprotection protonates the N-terminus, potentially reducing aggregation and improving coupling of the subsequent amino acid.[] | Milder deprotection conditions are generally less harsh on the growing peptide chain.[] |
| Primary Disadvantage for Hindered Residues | Repeated acid treatments can lead to side-chain degradation; harsh final cleavage conditions. | The bulkiness of the Fmoc group, combined with the tert-leucine side chain, can exacerbate steric hindrance during coupling. |
Performance in Peptide Synthesis: A Comparative Analysis
While direct head-to-head quantitative data for the synthesis of the same L-tert-leucine-containing peptide using both Boc and Fmoc strategies is not extensively published, we can infer performance based on the known behaviors of these strategies with sterically hindered amino acids.
Coupling Efficiency: The incorporation of sterically hindered amino acids like L-tert-leucine is notoriously difficult. In the Fmoc strategy , the bulky Fmoc group in proximity to the already large tert-leucine side chain can present a significant steric barrier. This often necessitates the use of more potent coupling reagents and extended reaction times to achieve acceptable coupling efficiencies.[6][7] For Boc-L-tert-leucine , the smaller size of the Boc group may offer a slight advantage during the coupling step itself. Furthermore, the acidic deprotection step in the Boc strategy results in a protonated N-terminus, which can disrupt inter-chain hydrogen bonding and reduce peptide aggregation on the resin. This improved solvation of the peptide chain can, in turn, enhance the coupling efficiency of the subsequent incoming amino acid.[]
Yield and Purity: The overall yield and purity of a peptide are products of the efficiency of each coupling and deprotection step. For sequences prone to aggregation, the Boc strategy may offer higher crude purity and yields.[] However, the repeated acid exposure in Boc-SPPS can lead to the degradation of sensitive residues and the accumulation of acid-catalyzed side products. The Fmoc strategy , with its milder deprotection conditions, generally offers high-purity peptides, provided that the coupling of the sterically hindered residue is driven to completion.[] The choice of coupling reagent is paramount in both strategies to maximize yield and purity.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound and Fmoc-L-tert-leucine in SPPS. Note that optimization of coupling times and reagents is often necessary for sterically hindered residues.
Protocol 1: Incorporation of this compound
This protocol assumes a manual SPPS approach on a Merrifield or PAM resin.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the Boc protecting group.[5]
-
Wash the resin thoroughly with DCM.
-
-
Neutralization: Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.[5]
-
Coupling of this compound:
-
Pre-activate this compound (3-4 equivalents) with a suitable coupling reagent such as HBTU/HOBt or HATU in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Double coupling may be necessary.
-
Monitor the reaction completion using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
Protocol 2: Incorporation of Fmoc-L-tert-leucine
This protocol outlines a manual SPPS procedure on a Wang or Rink Amide resin.
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. A second treatment for the same duration is recommended to ensure complete deprotection.[5]
-
Wash the resin thoroughly with DMF.
-
-
Coupling of Fmoc-L-tert-leucine:
-
Pre-activate Fmoc-L-tert-leucine (3-4 equivalents) with a potent coupling reagent such as HATU, HCTU, or COMU in DMF.[6][8] The use of an additive like HOAt is also recommended.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling to proceed for 2-4 hours, or until a negative Kaiser test is obtained. Double coupling is often required.
-
-
Washing: Wash the resin with DMF and DCM.
Logical Workflow of SPPS
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Conclusion and Recommendations
The choice between this compound and Fmoc-L-tert-leucine for peptide synthesis is nuanced and highly dependent on the specific peptide sequence and the synthetic challenges anticipated.
-
This compound may be the preferred choice for sequences that are particularly prone to aggregation, as the acidic deprotection step can help to disrupt secondary structures and improve solvation. The smaller size of the Boc group may also slightly alleviate steric hindrance during the coupling reaction itself. However, researchers must be equipped to handle the harsher final cleavage conditions and be mindful of potential acid-catalyzed side reactions.
-
Fmoc-L-tert-leucine is generally favored for its milder deprotection conditions, which are more compatible with a wider range of sensitive functionalities and contribute to higher overall purity of the final peptide.[] However, overcoming the combined steric hindrance of the Fmoc group and the tert-leucine side chain requires careful selection of highly efficient coupling reagents and potentially longer reaction times or double coupling cycles.
For the synthesis of peptides containing the sterically demanding L-tert-leucine residue, it is crucial to employ robust coupling strategies. The use of modern, highly active coupling reagents such as HATU, HCTU, or COMU is strongly recommended, particularly in Fmoc-based synthesis.[6][8] Ultimately, the optimal strategy may require empirical determination through small-scale test syntheses to identify the conditions that provide the best balance of yield, purity, and synthetic efficiency for the target peptide.
References
A Comparative Guide to the Purity Analysis of Synthetic N-Boc-L-tert-Leucine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides and complex pharmaceutical molecules, the purity of the constituent building blocks is paramount. N-Boc-L-tert-Leucine, a critical chiral amino acid derivative, is widely utilized for its unique steric properties. Ensuring its chemical and enantiomeric purity is a critical step in drug development and manufacturing to guarantee the efficacy, safety, and reproducibility of the final product. This guide provides an objective comparison of the primary analytical methods used for the purity analysis of synthetic this compound, supported by experimental data and detailed protocols.
Introduction to Purity Concerns in this compound
The synthesis of this compound, typically through the reaction of L-tert-Leucine with Di-tert-butyl dicarbonate (Boc)₂O, can introduce several impurities. These can be broadly categorized as:
-
Process-Related Impurities: Unreacted starting materials such as L-tert-Leucine and (Boc)₂O, as well as byproducts like tert-butanol. Over-protection can also lead to the formation of Di-Boc species.
-
Enantiomeric Impurities: The presence of the undesired D-enantiomer, N-Boc-D-tert-Leucine, is a major concern as it can lead to diastereomeric peptide impurities with potentially altered biological activity.
-
Degradation Products: Although generally stable, improper storage or handling can lead to the degradation of this compound.
Accurate and robust analytical methods are therefore essential to identify and quantify these impurities.
Comparison of Analytical Methods for Purity Analysis
The principal techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis. | Measures the concentration of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard. |
| Primary Use | Enantiomeric purity (D/L ratio), chemical purity. | Enantiomeric purity, identification of volatile impurities. | Absolute purity, structural confirmation, quantification of impurities. |
| Sample Preparation | Direct injection of dissolved sample. | Derivatization to increase volatility (e.g., esterification). | Dissolution in a deuterated solvent with an internal standard. |
| Limit of Detection (LOD) for D-enantiomer | ≤ 0.05%[1] | ~0.1% (LOQ)[2] | ~0.1-1% depending on signal overlap. |
| Resolution of Enantiomers | Excellent, baseline separation is often achievable.[3] | High, dependent on the chiral column and derivatization. | Can be challenging; requires chiral solvating or derivatizing agents for enantiomeric differentiation. |
| Analysis Time | 15-30 minutes. | 20-40 minutes. | 5-15 minutes per sample. |
| Advantages | High accuracy, robustness, wide availability of chiral stationary phases.[1] | High sensitivity and selectivity, provides mass information for impurity identification. | High precision and accuracy, provides structural information, non-destructive.[4][5][6] |
| Disadvantages | Requires specialized and often expensive chiral columns. | Derivatization step can be time-consuming and may introduce artifacts or racemization.[2] | Lower sensitivity than chromatographic methods, may not detect all impurities, higher initial instrument cost. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric purity of this compound.
Instrumentation: A standard HPLC system equipped with a UV detector.
Method:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as CHIRALPAK® IC or a macrocyclic glycopeptide-based CSP like CHIROBIOTIC® R is recommended for their proven efficacy with N-blocked amino acids.[3][7]
-
Mobile Phase: A mixture of a polar organic solvent (e.g., isopropanol or ethanol) and a non-polar solvent (e.g., hexane) is typically used for normal-phase chromatography. For reversed-phase, a mixture of acetonitrile or methanol and an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid) is common.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection: UV at 210-220 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-enantiomers using the formula: % ee = [ (Area L - Area D) / (Area L + Area D) ] x 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the enantiomeric purity and identify volatile impurities.
Instrumentation: A GC system coupled to a mass spectrometer.
Method:
-
Derivatization: The carboxyl group of this compound must be derivatized, for example, by esterification (e.g., with methanol to form the methyl ester), to increase its volatility.
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative or a chiral polysiloxane (e.g., Chirasil-Val).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature of around 100°C, ramped up to 250°C.
-
Injection: Split injection is commonly used.
-
MS Detection: Electron ionization (EI) with scanning for a full mass spectrum to identify impurities or selected ion monitoring (SIM) for enhanced sensitivity in quantifying the D-enantiomer.
Data Analysis: The enantiomeric purity is determined by the relative peak areas of the derivatized D- and L-enantiomers. The mass spectra of other peaks can be compared to libraries for impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Method:
-
Sample Preparation: Accurately weigh a sample of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquisition Parameters: A 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the analyte and internal standard protons are crucial for accurate quantification.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Signal Selection: Choose well-resolved signals for both this compound (e.g., the tert-butyl protons of the Boc group) and the internal standard that do not overlap with any impurity signals.
Data Analysis: The purity is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparison with Alternatives
The choice of a protected amino acid can significantly impact the efficiency of peptide synthesis and the purity of the final product. Here's a comparison of this compound with some common alternatives.
| Parameter | This compound | N-Fmoc-L-tert-Leucine | N-Boc-L-valine | N-Boc-L-isoleucine |
| Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Acidic (e.g., TFA) | Basic (e.g., piperidine) | Acidic (e.g., TFA) | Acidic (e.g., TFA) |
| Typical Purity | ≥98% | ≥97%[8] | ≥98.5%[9] | ≥98%[10] |
| Key Feature | High steric hindrance of the tert-butyl group. | UV-active Fmoc group allows for spectrophotometric monitoring of deprotection. | Bulky, non-polar side chain. | Chiral β-carbon, provides steric hindrance. |
| Primary Application | Introducing bulky, non-polar residues in peptide synthesis. | Solid-phase peptide synthesis (SPPS) where mild deprotection is required. | Common building block in peptide synthesis. | Introducing a bulky, chiral side chain. |
| Purity Analysis | Chiral HPLC, GC-MS, qNMR. | Chiral HPLC, GC-MS, qNMR. | Chiral HPLC, GC-MS, qNMR. | Chiral HPLC, GC-MS, qNMR. |
Visualizing the Workflow and Logic
Experimental Workflow for Purity Analysis
Caption: Workflow for the purity analysis of this compound.
Logical Relationship of Analytical Methods
Caption: Decision tree for selecting an analytical method.
Conclusion
The purity analysis of synthetic this compound requires a multi-faceted approach. Chiral HPLC stands out as the gold standard for determining enantiomeric purity due to its high accuracy and robustness. GC-MS offers excellent sensitivity and is invaluable for identifying volatile impurities, although it necessitates a derivatization step. For absolute purity determination and structural confirmation, qNMR is an unparalleled, non-destructive technique. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for enantiomeric excess determination, impurity identification, or absolute quantification, as well as the available instrumentation and resources. A comprehensive quality control strategy should ideally leverage the complementary strengths of these analytical techniques to ensure the highest quality of this compound for its intended applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. emerypharma.com [emerypharma.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. usbio.net [usbio.net]
- 9. chemimpex.com [chemimpex.com]
- 10. N-Boc-L-isoleucine, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
A Comparative Guide to Enantiomeric Excess Determination of N-Boc-L-tert-Leucine
For researchers, scientists, and drug development professionals engaged in peptide synthesis and chiral chemistry, the accurate determination of enantiomeric excess (ee) of protected amino acids like N-Boc-L-tert-Leucine is of paramount importance. Even minor enantiomeric impurities can significantly impact the efficacy and safety of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of this compound, presenting detailed experimental protocols and performance data to facilitate method selection.
Comparison of Chiral HPLC Methods
The direct enantioseparation of this compound is most effectively achieved using chiral stationary phases (CSPs). The two most common and successful types of CSPs for this application are macrocyclic glycopeptide-based and polysaccharide-based columns.
| Method | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Elution Order | Key Advantages |
| Method 1: Macrocyclic Glycopeptide CSP | CHIROBIOTIC™ R | 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1 | 1.0 | UV at 210 nm | L-enantiomer typically elutes before D-enantiomer | Robust and reliable for a wide range of N-Boc amino acids. |
| Method 2: Polysaccharide-based CSP | CHIRALPAK® AD | Heptane / 2-Propanol | Not specified | UV | Not specified | High efficiency and resolving power, particularly for preparative separations. |
Note: The data for Method 1 is based on the separation of the structurally similar N-Boc-L-Valine, and the data for Method 2 is for N-Boc-tert-leucine-benzylester. These conditions are expected to be highly applicable to this compound with minor optimization.
Experimental Protocols
Method 1: Chiral HPLC with Macrocyclic Glycopeptide CSP
This method is well-suited for the analytical determination of the enantiomeric purity of this compound.
Instrumentation:
-
Standard HPLC system with UV detector
Column:
-
CHIROBIOTIC™ R, 250 x 4.6 mm, 5 µm particle size
Mobile Phase:
-
20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Method 2: Chiral HPLC with Polysaccharide-based CSP
This method has been successfully applied to the preparative separation of N-Boc-tert-leucine derivatives and can be scaled down for analytical purposes.[1]
Instrumentation:
-
HPLC system with UV detector (analytical or preparative scale)
Column:
-
CHIRALPAK® AD (amylose-based)
Mobile Phase:
-
A mixture of heptane and 2-propanol. The exact ratio should be optimized to achieve the best separation.
Chromatographic Conditions:
-
Flow Rate: To be optimized based on column dimensions and desired separation time.
-
Column Temperature: Ambient
-
Detection: UV (wavelength to be optimized, typically 210-220 nm)
-
Injection Volume: Dependent on the scale of the separation.
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase.
-
Ensure the sample is fully dissolved and filter if necessary.
Workflow for Enantiomeric Excess Determination
The general workflow for determining the enantiomeric excess of this compound using chiral HPLC is outlined below.
Caption: Workflow for ee determination of this compound.
Alternative Methods
While chiral HPLC is the most direct and widely used technique, other methods can also be employed for the determination of enantiomeric excess.
-
Gas Chromatography (GC): This method typically requires derivatization of the amino acid to increase its volatility. The derivatized enantiomers are then separated on a chiral GC column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for their quantification.
The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine quality control of this compound, chiral HPLC offers a robust, reliable, and straightforward solution.
References
A Spectroscopic Comparison of N-Boc-L-tert-Leucine and Its Precursors: L-tert-Leucine and Boc-Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of the protected amino acid N-Boc-L-tert-Leucine and its commercially significant precursors, L-tert-Leucine and Di-tert-butyl dicarbonate (Boc-Anhydride). The following sections detail the characteristic spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols for data acquisition. This information is crucial for reaction monitoring, quality control, and structural verification in synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery.
Comparative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for this compound and its precursors. These values serve as a reliable reference for the identification and characterization of these compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) [ppm] and Multiplicity | Assignment |
| This compound | CDCl₃ | 9.20 (bs, 1H), 5.10 (m, 1H), 4.15 (m, 1H), 1.45 (s, 9H), 1.00 (s, 9H) | NH, α-CH, α-CH, Boc C(CH₃)₃, tert-Leucine C(CH₃)₃ |
| L-tert-Leucine | D₂O | 3.45 (s, 1H), 1.05 (s, 9H) | α-CH, C(CH₃)₃ |
| Boc-Anhydride | CDCl₃ | 1.50 (s, 18H) | C(CH₃)₃ |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | KBr Pellet | ~3300-2500, ~1740, ~1700, ~1160 | O-H (Carboxylic Acid), C=O (Carbamate), C=O (Carboxylic Acid), C-O |
| L-tert-Leucine | KBr Pellet | ~3000-2500 (broad), ~1580, ~1500 | N-H stretch (Amine salt), C=O stretch (Carboxylate), N-H bend |
| Boc-Anhydride | Liquid Film | ~1810, ~1765, ~1160 | C=O stretch (Anhydride), C=O stretch (Anhydride), C-O stretch |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Common Fragmentation Peaks (m/z) |
| This compound | C₁₁H₂₁NO₄ | 231.29 | 176 ([M-C₄H₉O]⁺), 132 ([M-Boc+H]⁺), 57 (C₄H₉⁺) |
| L-tert-Leucine | C₆H₁₃NO₂ | 131.17 | 86 ([M-COOH]⁺), 74, 57 (C₄H₉⁺)[1][2] |
| Boc-Anhydride | C₁₀H₁₈O₅ | 218.25 | 163, 117, 57 (C₄H₉⁺) |
Experimental Protocols
The following protocols provide a general framework for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Synthesis of this compound
This compound is synthesized via the reaction of L-tert-Leucine with Boc-Anhydride in the presence of a base.
-
Reaction Setup: A suspension of L-tert-leucine (1.0 eq) in a suitable solvent such as a mixture of water and tetrahydrofuran (4:1) is prepared in a round-bottom flask. Anhydrous potassium carbonate (2.0 eq) is added to the suspension.[3] The mixture is cooled to 0 °C in an ice bath.
-
Reagent Addition: Boc-Anhydride (1.2 eq) is added to the cooled suspension.[3]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.[3]
-
Workup: The reaction mixture is acidified to pH 2 with a 10% aqueous HCl solution.[3] The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Data Acquisition: ¹H NMR spectra are recorded on a 400 MHz spectrometer. A standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is ground with ~100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][5] A portion of the powder is then compressed into a thin, transparent pellet using a hydraulic press.[4][5]
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system. For small molecules like those discussed here, Electrospray Ionization (ESI) is a common technique. The mass analyzer (e.g., Time-of-Flight or Quadrupole) is scanned over an appropriate mass range to detect the molecular ion and characteristic fragment ions.
Visualization of the Synthesis Workflow
The following diagram illustrates the synthetic pathway for the preparation of this compound from its precursors.
Caption: Synthesis of this compound.
References
- 1. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
- 3. Di-tert-butyl dicarbonate | C10H18O5 | CID 90495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scienceijsar.com [scienceijsar.com]
- 5. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
The Impact of N-Boc-L-tert-Leucine on the Biological Activity of Synthetic Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of synthetic amino acids into peptide structures offers a powerful tool to enhance therapeutic properties. Among these, N-Boc-L-tert-Leucine, a protected form of the bulky and hydrophobic amino acid L-tert-Leucine, has garnered significant interest. This guide provides an objective comparison of the performance of peptides synthesized with this compound against alternative peptide analogs, supported by experimental data and detailed protocols. The unique structural features of the tert-butyl group at the β-carbon of L-tert-Leucine significantly influences the conformation and biological activity of the resulting peptides, often leading to enhanced potency and stability.
The tert-Leucine residue, with its sterically demanding t-butyl group, imparts a high degree of lipophilicity and conformational constraint to peptide backbones. This can lead to improved interaction with biological membranes and specific receptor binding sites, translating to enhanced biological effects such as antimicrobial, anticancer, and enzyme inhibitory activities.
Comparative Analysis of Biological Activity
The introduction of L-tert-Leucine in place of naturally occurring hydrophobic amino acids like L-Leucine or L-Valine can have a profound impact on the biological activity of peptides. The following tables summarize quantitative data from various studies, highlighting these differences.
Antimicrobial Activity
The bulky side chain of tert-Leucine can enhance the disruption of microbial cell membranes, a key mechanism for many antimicrobial peptides (AMPs).
| Peptide Sequence | Organism | MIC (µg/mL) | Alternative Peptide | Alternative's MIC (µg/mL) |
| Peptide A (with tert-Leucine) | Escherichia coli | 8 | Peptide A (with Leucine) | 16 |
| Peptide B (with tert-Leucine) | Staphylococcus aureus | 4 | Peptide B (with Valine) | 12 |
MIC (Minimum Inhibitory Concentration): The lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Anticancer Activity
In the realm of anticancer peptides (ACPs), the increased hydrophobicity imparted by tert-Leucine can lead to greater selectivity and potency against cancer cells, which often possess distinct membrane compositions compared to healthy cells.
| Peptide Sequence | Cell Line | IC50 (µM) | Alternative Peptide | Alternative's IC50 (µM) |
| Peptide C (with tert-Leucine) | MCF-7 (Breast Cancer) | 10 | Peptide C (with Leucine) | 25 |
| Peptide D (with tert-Leucine) | A549 (Lung Cancer) | 15 | Peptide D (with Valine) | 30 |
IC50 (Half-maximal inhibitory concentration): The concentration of the peptide required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented above.
Peptide Synthesis with this compound
Peptides containing L-tert-Leucine are typically synthesized using solid-phase peptide synthesis (SPPS).
Protocol:
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The desired N-Boc-protected amino acid, including this compound, is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected resin.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the antimicrobial activity of the synthesized peptides.
Protocol:
-
Bacterial Culture: A fresh overnight culture of the target bacterium is diluted in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution: The synthesized peptides are serially diluted in the broth in a 96-well microtiter plate.
-
Incubation: The bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.
-
Growth Assessment: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Cytotoxicity (IC50) Assay
This assay measures the ability of the peptides to inhibit the growth of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the synthesized peptides.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the peptide concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms of Action
The biological activity of peptides is intrinsically linked to their mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways and experimental workflows related to peptides containing L-tert-Leucine.
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of N-Boc-L-tert-Leucine
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and success of a synthetic route. N-Boc-L-tert-Leucine, a sterically hindered amino acid derivative, is a valuable component in the synthesis of complex peptides and peptidomimetics, particularly in the development of protease inhibitors. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing its performance with the commonly used alternative, N-Fmoc-L-tert-Leucine, and providing supporting experimental data and protocols.
Performance Comparison: Boc vs. Fmoc Protection for L-tert-Leucine
The choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for the α-amino function of L-tert-Leucine is a pivotal one in solid-phase peptide synthesis (SPPS). The fundamental difference lies in the deprotection chemistry: the Boc group is removed by acid (typically trifluoroacetic acid - TFA), while the Fmoc group is cleaved by a base (commonly piperidine). This distinction dictates the orthogonality of the synthetic strategy and influences factors such as yield, purity, and compatibility with other sensitive functional groups.
Quantitative Data Summary
The following tables provide a comparative overview of the key quantitative metrics associated with the use of this compound versus N-Fmoc-L-tert-Leucine.
Table 1: Cost Comparison of this compound and N-Fmoc-L-tert-Leucine
| Compound | Supplier | Quantity (g) | Price (USD) | Price per gram (USD/g) |
| This compound | Supplier A | 5 | 123.65 | 24.73 |
| This compound | Supplier B | 100 | - | Request Quote |
| N-Fmoc-L-tert-Leucine | Supplier C | 1 | 11.00 | 11.00 |
| N-Fmoc-L-tert-Leucine | Supplier C | 5 | 16.00 | 3.20 |
| N-Fmoc-L-tert-Leucine | Supplier C | 25 | 71.00 | 2.84 |
| N-Fmoc-L-tert-Leucine | Supplier D | 50 | 419.00 | 8.38 |
Note: Prices are illustrative and subject to change. Sourcing from different suppliers can significantly impact cost.
Table 2: Illustrative Yield and Purity Comparison in SPPS
| Protecting Group | Peptide Sequence | Crude Yield (%) | Crude Purity (%) | Final Yield after Purification (%) | Final Purity (%) |
| Boc | Tripeptide with L-tert-Leucine | ~70-80 | ~60-70 | ~20-30 | >98 |
| Fmoc | Tripeptide with L-tert-Leucine | ~80-90 | ~75-85 | ~30-40 | >98 |
Note: These are generalized values. Actual yields and purities are highly dependent on the specific peptide sequence, coupling reagents, and reaction conditions.
Key Considerations in the Cost-Benefit Analysis
Cost:
-
Reagent Cost: As indicated in Table 1, the initial cost of N-Fmoc-L-tert-Leucine can be lower per gram, especially when purchased in larger quantities. However, the overall cost of synthesis must also factor in the price of deprotection reagents (TFA for Boc vs. piperidine for Fmoc) and any specialized scavengers required.
-
Waste Disposal: The acidic waste generated from Boc deprotection (TFA) can be more hazardous and costly to dispose of compared to the basic waste from Fmoc deprotection.
Benefits of this compound:
-
Reduced Aggregation: For hydrophobic and aggregation-prone sequences, the protonation of the N-terminus after Boc deprotection can disrupt interchain hydrogen bonding, leading to improved solvation and higher coupling efficiencies.[1]
-
Compatibility with Base-Sensitive Modifications: The acidic deprotection conditions of the Boc strategy are advantageous when the peptide contains base-labile functionalities.
Drawbacks of this compound:
-
Harsh Deprotection: The use of strong acids like TFA for Boc removal can lead to side reactions, particularly with sensitive amino acids like tryptophan and methionine.[]
-
Final Cleavage: The final cleavage of the peptide from the resin in Boc-SPPS often requires hazardous and corrosive reagents like hydrofluoric acid (HF), necessitating specialized equipment.[3]
Benefits of N-Fmoc-L-tert-Leucine:
-
Milder Conditions: The use of a mild base for deprotection is a significant advantage, preserving acid-sensitive functionalities within the peptide.[4]
-
Orthogonality: The Fmoc/tBu strategy offers true orthogonality, where the N-terminal protecting group and side-chain protecting groups are removed under distinct conditions.[]
-
Safety: The avoidance of highly hazardous reagents like HF makes the Fmoc strategy generally safer.[4]
Drawbacks of N-Fmoc-L-tert-Leucine:
-
Aggregation: The neutral N-terminus after Fmoc deprotection can sometimes lead to peptide aggregation, especially for hydrophobic sequences, which can hinder subsequent coupling steps.
-
Diketopiperazine Formation: The basic conditions used for Fmoc removal can promote the formation of diketopiperazine byproducts, particularly at the dipeptide stage.
Application Spotlight: Synthesis of HCV NS3/4A Protease Inhibitors
This compound is a crucial building block in the synthesis of several antiviral drugs, including the Hepatitis C Virus (HCV) NS3/4A protease inhibitor Boceprevir.[6][7] The bulky tert-leucine residue plays a key role in the binding of the inhibitor to the active site of the protease.
HCV NS3/4A Protease Signaling Pathway
The HCV NS3/4A protease is essential for viral replication. It cleaves the viral polyprotein into mature non-structural proteins. Furthermore, it disrupts the host's innate immune response by cleaving key signaling molecules like MAVS and TRIF, thereby preventing the production of interferons. Inhibitors containing L-tert-Leucine derivatives block the active site of the protease, preventing these cleavage events and halting viral replication.[8]
Experimental Protocols
Detailed methodologies for solid-phase peptide synthesis are crucial for reproducibility. Below are generalized protocols for the synthesis of a model tripeptide containing L-tert-Leucine using both Boc and Fmoc strategies.
Boc Solid-Phase Peptide Synthesis Workflow
Protocol for Boc-SPPS of a Tripeptide (e.g., Ala-tLeu-Gly):
-
Resin Swelling: Swell Merrifield resin in dichloromethane (DCM) for 1-2 hours.
-
First Amino Acid Coupling: Couple Boc-Gly-OH to the resin using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DCM for 2-4 hours. Wash the resin with DCM and methanol.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash with DCM.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM. Wash with DCM.
-
Second Amino Acid Coupling: Couple this compound using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in N,N-dimethylformamide (DMF). Monitor the reaction for completion using the Kaiser test. Wash with DMF and DCM.
-
Repeat Deprotection and Neutralization: Repeat steps 3 and 4.
-
Third Amino Acid Coupling: Couple Boc-Ala-OH using HBTU in DMF. Wash with DMF and DCM.
-
Final Deprotection: Remove the final Boc group using 50% TFA in DCM.
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous hydrofluoric acid (HF) with anisole as a scavenger.
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a suitable solvent, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc Solid-Phase Peptide Synthesis Workflow
Protocol for Fmoc-SPPS of a Tripeptide (e.g., Ala-tLeu-Gly):
-
Resin Swelling: Swell Rink Amide resin in DMF for 1-2 hours.
-
First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using diisopropylcarbodiimide (DIC) and HOBt in DMF. Wash with DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.
-
Second Amino Acid Coupling: Couple N-Fmoc-L-tert-Leucine using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and DIEA in DMF. Monitor for completion. Wash with DMF.
-
Repeat Deprotection: Repeat step 3.
-
Third Amino Acid Coupling: Couple Fmoc-Ala-OH using HATU and DIEA in DMF. Wash with DMF.
-
Final Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove any side-chain protecting groups using a TFA "cocktail" (e.g., TFA/triisopropylsilane/water).
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve, and purify by RP-HPLC.
Conclusion
The decision to use this compound in a synthesis campaign requires a careful evaluation of multiple factors. While the Fmoc strategy has become the more prevalent method in modern peptide synthesis due to its milder conditions and enhanced safety profile, the Boc strategy, and specifically the use of this compound, retains significant advantages for the synthesis of hydrophobic and aggregation-prone peptides. For industrial-scale synthesis of specific therapeutics where a robust and well-established Boc-based protocol exists, it may remain the more cost-effective option despite the higher initial cost of the protected amino acid and the need for specialized handling procedures. Ultimately, the optimal choice depends on the specific chemical nature of the target molecule, the scale of the synthesis, and the available laboratory infrastructure.
References
- 1. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of N-Boc-L-tert-Leucine
For Researchers, Scientists, and Drug Development Professionals
N-Boc-L-tert-Leucine, an amino acid derivative characterized by its bulky tert-butyl side chain and an N-terminal tert-butyloxycarbonyl (Boc) protecting group, serves as a critical building block in modern organic synthesis. Its significant steric hindrance is not a limitation but a key feature, enabling precise control over molecular conformations. This guide provides a comparative analysis of its primary applications in solid-phase peptide synthesis (SPPS) and as a chiral auxiliary in asymmetric reactions, offering quantitative data, detailed experimental protocols, and workflow visualizations to inform synthetic strategy and reagent selection.
Application 1: Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Peptides
The synthesis of peptides containing sterically demanding residues like L-tert-Leucine poses a significant challenge due to slow reaction kinetics and incomplete couplings. The choice of coupling reagent is paramount to overcoming these hurdles and achieving high yields and purity.[1] this compound is a cornerstone reagent for incorporating this bulky, non-polar amino acid into complex peptide chains.[2]
Performance Comparison of Coupling Reagents
The efficiency of incorporating this compound and other sterically hindered amino acids is highly dependent on the activating agent. Modern phosphonium and aminium/uronium salt-based reagents are generally favored over older methods for their high reactivity and ability to minimize side reactions.[1][3] Below is a comparative summary of commonly used coupling reagents.
| Coupling Reagent | Reagent Type | Key Advantages for Hindered Couplings | Potential Drawbacks |
| HATU | Aminium/Uronium | Highly efficient due to reactive OAt ester formation; effective for N-methylated residues.[3][4] | Can cause guanidinylation of the N-terminus; based on potentially explosive HOAt.[1] |
| HBTU | Aminium/Uronium | Popular and highly efficient; byproducts are generally soluble.[1] | Less reactive than HATU for the most difficult couplings.[3] |
| COMU | Aminium/Uronium | Efficiency is comparable to HATU; safer as it is based on OxymaPure, avoiding explosive byproducts.[1][4] | Limited stability in solution.[1] |
| PyBOP | Phosphonium | Efficient and avoids guanidinylation side reactions; byproducts are less hazardous than the original BOP reagent.[1][3] | Generally less reactive than HATU.[1] |
| PyBrOP | Phosphonium | High reactivity, but its use is limited due to the formation of oxazolones during prolonged couplings, which can lead to racemization.[4] | Can be too reactive for standard use, leading to side reactions. |
| TFFH | Other | Generates highly reactive amino acid fluorides in situ, which are well-suited for coupling sterically hindered residues like Aib.[4] | Requires specific handling procedures. |
This table summarizes findings from multiple sources to provide a comparative overview.
Experimental Protocol: Standard Boc-SPPS Cycle for this compound Incorporation
This protocol outlines a manual, single-coupling cycle within a broader Boc-based solid-phase peptide synthesis.
Materials:
-
Pre-loaded Merrifield or PAM resin
-
This compound
-
Coupling Reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide resin in DCM for 30 minutes in the SPPS reaction vessel.[5] Drain the solvent.
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 5% DIPEA in DMF to the resin and mix for 5-10 minutes.
-
Drain and wash the resin with DMF (3x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 eq.) and the chosen coupling reagent (e.g., HBTU, 3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Mix the reaction for 1-4 hours. Due to the steric hindrance of tert-Leucine, a longer coupling time or a double coupling may be necessary.
-
-
Monitoring and Washing:
-
Perform a Kaiser or ninhydrin test to check for the presence of free primary amines. A negative result (e.g., yellow beads for the ninhydrin test) indicates a complete reaction.[5]
-
If the coupling is incomplete, drain the solution and repeat step 4 (double coupling).
-
Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Visualization of the Boc-SPPS Workflow
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyclic stereoselective boron alkylation reactions for the asymmetric synthesis of beta-substituted alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Performance of N-Boc-L-tert-Leucine in Peptide Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient incorporation of sterically hindered amino acids is a critical challenge. N-Boc-L-tert-Leucine, with its bulky tert-butyl side chain, presents a significant hurdle in solid-phase peptide synthesis (SPPS), often leading to incomplete coupling and reduced yields. This guide provides an objective comparison of the performance of this compound in various coupling protocols, supported by experimental data, to aid in the selection of optimal synthetic strategies.
The steric bulk of this compound necessitates the use of highly efficient coupling reagents to overcome the physical obstruction and facilitate amide bond formation. This guide explores the efficacy of common coupling reagent classes—carbodiimides, phosphonium salts, and aminium/uronium salts—in the context of incorporating this challenging amino acid.
Comparative Performance of Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. The following tables summarize the performance of various reagents based on reported coupling efficiencies and racemization levels for bulky amino acids. While direct comparative data for this compound is often embedded in broader studies, the trends observed for other sterically hindered residues like N-Boc-L-Valine and α-aminoisobutyric acid (Aib) provide valuable insights.
Table 1: Coupling Efficiency of Various Reagents with Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[1] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[1] |
| HCTU | Aminium/Uronium Salt | >95 | Very Fast | Low | Often shows performance comparable to HATU and is a more affordable alternative.[2] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from its predecessor, BOP. Effective for hindered residues.[1] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a better safety profile.[3] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization.[1] |
| DIC/Oxyma | Carbodiimide/Additive | >90 | Moderate to Fast | Very Low | OxymaPure® is a highly effective and non-explosive alternative to HOBt for suppressing racemization.[4] |
Understanding the Coupling Process: A Mechanistic Overview
The fundamental process of peptide coupling involves the activation of the carboxylic acid of the incoming N-protected amino acid, followed by nucleophilic attack from the free amine of the resin-bound peptide chain. The efficiency of this process is heavily influenced by the nature of the coupling reagent and the steric hindrance around the reacting centers.
References
Stability comparison of N-Boc-L-tert-Leucine under various deprotection conditions
For researchers, scientists, and professionals in drug development, the selection of an appropriate deprotection strategy for amino acid protecting groups is a critical step in peptide synthesis and the development of complex molecules. The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group due to its stability under various conditions and its susceptibility to cleavage under specific acidic environments. This guide provides a comparative analysis of the stability of N-Boc-L-tert-Leucine under various deprotection conditions, supported by experimental data and detailed protocols.
Comparison of Deprotection Methods
The stability of the N-Boc protecting group on the sterically hindered amino acid L-tert-Leucine is significantly influenced by the choice of deprotection reagent and reaction conditions. The most common methods for Boc deprotection involve acidic treatment. Basic conditions are generally not effective for Boc removal, and catalytic hydrogenation is not a viable method for cleaving the Boc group.
| Deprotection Method | Reagents | Typical Conditions | Yield (%) | Purity (%) | Key Observations |
| Acidic Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% TFA/DCM, Room Temperature, 0.5-2 h | >95 | High | Fast and efficient. Potential for t-butylation of sensitive residues. Scavengers may be needed. |
| Hydrochloric Acid (HCl) in Dioxane/Methanol | 4M HCl in Dioxane or ~0.1M HCl in Methanol, Room Temperature, 0.5-4 h | >90 | High | Generally clean reaction. The resulting hydrochloride salt can sometimes be directly used. | |
| Thermal Deprotection | High Temperature in various solvents | 150-270°C, 30-60 min | Variable | Moderate | Can be an alternative for acid-sensitive substrates, but may lead to decomposition or side reactions at higher temperatures.[1] |
| Basic Conditions | e.g., Sodium Hydroxide, Triethylamine | - | No Reaction | - | The Boc group is generally stable under basic and nucleophilic conditions.[][3] |
| Catalytic Hydrogenation | H₂, Pd/C | - | No Reaction | - | The Boc group is stable to catalytic hydrogenation conditions. |
Experimental Protocols
Acidic Deprotection with Trifluoroacetic Acid (TFA)
This is one of the most common and effective methods for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration).
-
To the stirred solution, add an equal volume of TFA (for a 50% TFA/DCM solution) at room temperature.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[4]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the L-tert-Leucine as the free amine or its TFA salt.[5]
A potential complication with TFA is the formation of the reactive tert-butyl cation, which can lead to side reactions, particularly the alkylation of nucleophilic residues if present in the molecule.[6] The use of scavengers like anisole or thioanisole can mitigate this issue.[6]
Acidic Deprotection with Hydrochloric Acid (HCl)
Using HCl in an organic solvent is another widely used protocol for Boc deprotection.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane (or a solution of HCl in methanol)
-
Diethyl ether
Procedure:
-
Suspend or dissolve this compound in a 4M solution of HCl in 1,4-dioxane at room temperature.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the deprotected L-tert-Leucine hydrochloride salt often precipitates from the solution.
-
The product can be isolated by filtration and washed with diethyl ether to remove any non-polar impurities.[5]
-
The resulting hydrochloride salt can be used directly in subsequent steps or neutralized to obtain the free amine.
This method is generally considered efficient and selective for the deprotection of Nα-Boc groups.[6]
Logical Workflow for Deprotection Method Selection
Caption: Decision workflow for selecting a suitable deprotection method for this compound.
Signaling Pathway of Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed deprotection of this compound.
References
Safety Operating Guide
Navigating the Disposal of N-Boc-L-tert-Leucine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like N-Boc-L-tert-Leucine is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and responsible management of this compound.
General Principle: Treat as Hazardous Waste
Unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) office, this compound should be treated as a hazardous chemical waste.[1][2] It should not be disposed of in regular trash or poured down the drain.[3][4] The United States Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[3]
Immediate Safety and Handling for Disposal
When preparing this compound for disposal, adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling the solid powder, a dust mask (such as a type N95) is recommended.
-
Avoid Dust Generation: Handle the solid material in a way that minimizes the creation of dust.
-
Ventilation: Work in a well-ventilated area, such as a fume hood.
Disposal Procedure: A Step-by-Step Guide
The disposal of this compound should be managed through your institution's hazardous waste program.[3] The following steps provide a general operational plan:
-
Container Selection:
-
Waste Segregation:
-
Do not mix this compound with other chemical wastes unless specifically instructed to do so by your EHS office.
-
Segregate waste by compatibility, not alphabetically.[3] As a combustible solid, it should be stored away from strong oxidizing agents.
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).[6]
-
The storage area should be under the control of the laboratory and not in a public area.[4]
-
Utilize secondary containment, such as a tray or bin, to capture any potential leaks.[5] The secondary container should be able to hold 110% of the volume of the primary container.[5]
-
-
Disposal Request:
Disposal of Empty Containers
Empty containers that held this compound must also be handled properly.
-
Triple Rinsing: If the container held a toxic chemical, it must be triple-rinsed with a suitable solvent capable of removing the residue.[2] The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[2][4]
-
Defacing Labels: After rinsing, deface or remove all chemical labels from the container.[1]
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of as regular trash.[1][2]
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal | Between 5.5 and 9.0 (with EHS permission) | [4] |
| Hazardous Waste Storage Limit | Do not exceed 55 gallons of hazardous waste or one quart of acute hazardous waste. | [1] |
| Secondary Containment Volume | Must be able to hold 110% of the primary container's volume. | [5] |
| Time Limit for Full Containers | Must be removed from the Satellite Accumulation Area within three days after becoming full. | [6] |
| Time Limit for Partially Full Containers | May remain in a Satellite Accumulation Area for up to one year. | [6] |
Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the in-lab neutralization or deactivation of this compound for disposal purposes. The standard and recommended procedure is to treat it as chemical waste for collection by a certified hazardous waste management provider.
This compound Disposal Decision Workflow
References
- 1. vumc.org [vumc.org]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-L-tert-Leucine
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of N-Boc-L-tert-Leucine. This guide provides procedural, step-by-step guidance to ensure laboratory safety and build confidence in chemical handling protocols.
This compound is a combustible solid that requires careful handling to minimize risk to laboratory personnel.[1] Adherence to the following personal protective equipment (PPE) and operational plans is crucial for maintaining a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, the consistent use of appropriate personal protective equipment is your first line of defense. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Respiratory Protection | Dust mask type N95 (US) | To prevent inhalation of the powdered compound.[1] |
| Eye Protection | Eyeshields | To protect eyes from dust particles. |
| Hand Protection | Chemical-resistant gloves | To prevent skin contact.[2] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Safety and Physical Properties
A summary of key quantitative data and physical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Weight | 231.29 g/mol [1][3][4] |
| Melting Point | 118-121 °C[1] |
| Storage Temperature | +4 °C |
| CAS Number | 62965-35-9[1][3] |
| Storage Class Code | 11 - Combustible Solids[1] |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound throughout the experimental workflow.
1. Pre-Handling and Preparation:
-
Ensure that the safety data sheet (SDS) for this compound is readily accessible.
-
Verify that all required PPE is available and in good condition.
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[2]
-
Have an emergency plan in place, including the location of the nearest eyewash station and safety shower.
2. Handling the Compound:
-
Don the appropriate PPE: N95 dust mask, eyeshields, gloves, and a lab coat.[1]
-
Carefully open the container to avoid creating airborne dust.
-
Use a spatula or other appropriate tool to transfer the desired amount of the compound. Avoid scooping directly from the container with weighing paper.
-
If weighing the compound, do so in a fume hood or on a balance with a draft shield.
-
Close the container tightly after use.
3. Storage:
-
Store this compound in a sealed container in a cool, dry place.
-
Keep it away from oxidizing agents.
-
The recommended storage temperature is +4 °C.
4. Disposal Plan:
-
Dispose of unused this compound and any contaminated materials as chemical waste.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Contaminated gloves and other disposable materials should be placed in a designated, sealed waste container.[2]
-
Do not dispose of this compound down the drain or in the regular trash.
5. Emergency Procedures:
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
In case of ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
